molecular formula C9H8BrN3 B1338708 4-(4-bromophenyl)-1H-imidazol-2-amine CAS No. 60472-19-7

4-(4-bromophenyl)-1H-imidazol-2-amine

カタログ番号: B1338708
CAS番号: 60472-19-7
分子量: 238.08 g/mol
InChIキー: GSAJNSOGHXPZOR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-(4-bromophenyl)-1H-imidazol-2-amine is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-bromophenyl)-1H-imidazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-bromophenyl)-1H-imidazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-bromophenyl)-1H-imidazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-(4-bromophenyl)-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAJNSOGHXPZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288271
Record name 5-(4-Bromophenyl)-1H-imidazol-2-amine
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Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60472-19-7
Record name 5-(4-Bromophenyl)-1H-imidazol-2-amine
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Record name 5-(4-Bromophenyl)-1H-imidazol-2-amine
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Record name 5-(4-bromophenyl)-1H-imidazol-2-amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-bromophenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the 2-Aminoimidazole Scaffold

The 2-aminoimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and salt bridge formation, makes it an attractive pharmacophore for targeting a diverse range of biological targets. The subject of this guide, 4-(4-bromophenyl)-1H-imidazol-2-amine, is a key building block for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. The presence of the bromophenyl group provides a handle for further structural modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery campaigns. This document provides a comprehensive overview of the synthesis, characterization, and potential applications of this important heterocyclic compound.

Strategic Overview of the Synthesis

The most direct and widely employed method for the synthesis of 4-aryl-1H-imidazol-2-amines is the condensation reaction between an α-haloketone and guanidine. This approach is favored for its operational simplicity, ready availability of starting materials, and generally good yields.

This guide will focus on a two-step synthesis commencing from the commercially available 4-bromoacetophenone. The first step involves the α-bromination of the acetophenone to yield the key intermediate, 2-bromo-1-(4-bromophenyl)ethanone. The second, and final, step is the cyclocondensation of this α-bromoketone with guanidine to afford the target molecule, 4-(4-bromophenyl)-1H-imidazol-2-amine.

Figure 1: A high-level overview of the two-step synthesis of 4-(4-bromophenyl)-1H-imidazol-2-amine.

Part 1: Synthesis of the Key Intermediate: 2-Bromo-1-(4-bromophenyl)ethanone

The synthesis of the α-bromoketone intermediate is a critical first step. The most common method involves the direct bromination of 4-bromoacetophenone using elemental bromine in a suitable solvent, such as glacial acetic acid.

Mechanistic Insights

The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine on the electron-rich enol intermediate. The presence of an acid catalyst, in this case, the acetic acid solvent, is crucial for promoting the formation of the enol tautomer.

Experimental Protocol

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-Bromoacetophenone199.0450.0 g0.25
Bromine159.8140.0 g (12.5 mL)0.25
Glacial Acetic Acid60.05100 mL-
95% Ethanol-~400 mL-
50% Ethanol-~100 mL-

Procedure:

  • In a 500-mL flask, dissolve 50.0 g (0.25 mol) of 4-bromoacetophenone in 100 mL of glacial acetic acid.

  • With vigorous stirring, slowly add 40.0 g (12.5 mL, 0.25 mol) of bromine to the solution, ensuring the temperature is maintained below 20°C. This addition should take approximately 30 minutes.

  • As the reaction progresses, 2-bromo-1-(4-bromophenyl)ethanone will begin to precipitate as needle-like crystals.

  • After the complete addition of bromine, cool the flask in an ice-water bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash the crystals with approximately 100 mL of 50% ethanol until they are colorless.

  • The crude product can be recrystallized from approximately 400 mL of 95% ethanol to yield colorless needles.

  • Dry the purified product in a vacuum oven. The expected yield is in the range of 69-72%.

Characterization of 2-Bromo-1-(4-bromophenyl)ethanone:
  • Appearance: Colorless to off-white crystalline solid.

  • Melting Point: 108-109°C.

  • 1H NMR (400 MHz, CDCl3): δ (ppm) = 7.85-7.82 (m, 2H), 7.66-7.60 (m, 2H), 4.41 (s, 2H).[2]

  • 13C NMR (125 MHz, CDCl3): δ (ppm) = 190.29, 132.52, 132.10, 130.31, 129.18, 30.40.[2]

Part 2: Cyclocondensation to Yield 4-(4-bromophenyl)-1H-imidazol-2-amine

The final step in the synthesis is the reaction of the α-bromoketone with guanidine. This reaction forms the imidazole ring in a single, efficient step. While various conditions have been reported for this transformation, a robust and scalable method utilizes a mixed aqueous-organic solvent system with a mild base.

Mechanistic Insights

The reaction is believed to proceed through a multi-step mechanism:

  • Nucleophilic Attack: The neutral guanidine acts as a nucleophile, attacking the electrophilic α-carbon of the bromoketone, displacing the bromide ion.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular condensation between a guanidine nitrogen and the ketone carbonyl group.

  • Dehydration: The cyclic intermediate then dehydrates to form the aromatic imidazole ring.

Figure 2: A simplified representation of the key steps in the cyclocondensation reaction mechanism.

Experimental Protocol

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (Representative)Moles (Representative)
2-Bromo-1-(4-bromophenyl)ethanone277.9410.0 g0.036
Guanidine Hydrochloride95.534.1 g0.043
Sodium Hydroxide40.001.7 g0.043
Tetrahydrofuran (THF)72.11100 mL-
Water18.0250 mL-

Procedure:

  • In a round-bottom flask, prepare a solution of guanidine free base by dissolving 4.1 g (0.043 mol) of guanidine hydrochloride in 50 mL of water and adding a solution of 1.7 g (0.043 mol) of sodium hydroxide in a minimal amount of water.

  • To this aqueous solution, add 100 mL of tetrahydrofuran (THF).

  • In a separate beaker, dissolve 10.0 g (0.036 mol) of 2-bromo-1-(4-bromophenyl)ethanone in 50 mL of THF.

  • Add the α-bromoketone solution dropwise to the vigorously stirred guanidine solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • The resulting aqueous suspension will contain the product as a precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a solid.

Characterization of 4-(4-bromophenyl)-1H-imidazol-2-amine:
  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6): Expected signals would include aromatic protons in the range of 7.4-7.8 ppm, a singlet for the imidazole C5-H, and broad signals for the NH and NH2 protons.

  • 13C NMR (DMSO-d6): Expected signals would include peaks for the bromophenyl group, and characteristic signals for the C2, C4, and C5 carbons of the imidazole ring.

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]+.

Applications and Future Directions

Derivatives of 4-(4-bromophenyl)-1H-imidazol-2-amine have shown significant promise in several therapeutic areas.

Anticancer Activity

The 2-aminoimidazole scaffold is a key component of several compounds with demonstrated anticancer activity. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and modulation of p53 activity.[3][4] The bromophenyl group on the target molecule serves as a versatile anchor for the synthesis of more complex derivatives through Suzuki or other cross-coupling reactions, enabling the exploration of structure-activity relationships and the optimization of anticancer potency.

Antifungal Properties

Imidazole-containing compounds are a cornerstone of antifungal therapy.[5] They primarily act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7][8] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. The 4-(4-bromophenyl)-1H-imidazol-2-amine core can be elaborated to design novel antifungal agents with improved efficacy and a broader spectrum of activity.

Conclusion

The synthesis of 4-(4-bromophenyl)-1H-imidazol-2-amine is a straightforward and efficient process that provides access to a valuable building block for drug discovery. The two-step procedure, involving the α-bromination of 4-bromoacetophenone followed by cyclocondensation with guanidine, is a reliable and scalable method. The resulting compound, with its versatile 2-aminoimidazole core and a readily functionalizable bromophenyl moiety, holds significant potential for the development of new therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents.
  • Sharma, D., Kumar, S., Narasimhan, B., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. Available at: [Link]

  • Murry, J. A., Frantz, D. E., Soheili, A., Tillyer, R., Grabowski, E. J., & Reider, P. J. (2001). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Organic Syntheses, 78, 149. Available at: [Link]

  • Meo, P. L., D'Anna, F., Riela, S., & Gruttadauria, M. (2022). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2022(1), M1335. Available at: [Link]

  • The Royal Society of Chemistry. 1H NMR. Available at: [Link]

  • Zhu, J., Wang, X., & Ganesan, A. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608-610. Available at: [Link]

  • Taylor, C. M., & Saha, J. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3169. Available at: [Link]

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745–2752. Available at: [Link]

  • Serya, R. A., & Abouzid, K. A. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1794-1805. Available at: [Link]

  • Abdel-Mohsen, H. T., & El-Diwani, H. I. (2022). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 27(19), 6265. Available at: [Link]

  • ResearchGate. 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... Available at: [Link]

  • Fassihi, A., et al. (2018). Design, synthesis, biological assessment and molecular docking studies of new 2-aminoimidazole-quinoxaline hybrids as potential anticancer agents. Bioorganic & Medicinal Chemistry, 26(10), 2749-2761. Available at: [Link]

  • Vanden Bossche, H., Willemsens, G., & Cools, W. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of infectious diseases, 2(4), 520-535. Available at: [Link]

  • Shinde, V. R., et al. (2021). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 26(16), 4983. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Available at: [Link]

  • Vanden Bossche, H., et al. (1980). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Reviews of Infectious Diseases, 2(4), 520-535. Available at: [Link]

  • Ruidong Pharmaceutical. Imidazole antifungal drug mechanism of action. Available at: [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Available at: [Link]

  • Ling, Y., et al. (2013). Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity. Chemical & Pharmaceutical Bulletin, 61(10), 1081-1084. Available at: [Link]

Sources

Technical Guide: Synthesis and Solid-State Characterization of 4-(4-bromophenyl)-1H-imidazol-2-amine

[1][2]

Executive Summary

The compound 4-(4-bromophenyl)-1H-imidazol-2-amine (CAS: 60472-19-7) represents a critical pharmacophore in medicinal chemistry, particularly in the development of biofilm inhibitors and kinase modulators.[1][2] Its structural integrity relies on the 2-aminoimidazole (2-AI) core, a moiety capable of complex tautomeric behavior and robust hydrogen-bonding networks.[1][2]

This technical guide provides a comprehensive workflow for the synthesis, crystallization, and structural characterization of this compound.[2] Unlike standard datasheets, this document focuses on the causality of the solid-state assembly—specifically how the bromine substituent and amino-imine tautomerism dictate the crystal lattice architecture.[1][2]

Chemical Context & Significance

The 2-aminoimidazole ring is often termed a "privileged scaffold" due to its ability to mimic the arginine side chain while maintaining a rigid planar geometry.[1][2] The addition of a para-bromophenyl group at the 4-position introduces two critical features:

  • Lipophilicity & Steric Bulk: Enhances binding affinity in hydrophobic pockets of target proteins (e.g., bacterial response regulators).[1][2]

  • Halogen Bonding Potential: The bromine atom acts as a sigma-hole donor, capable of forming linear C–Br[1][2]···O/N interactions that stabilize specific crystal polymorphs and protein-ligand complexes.[1][2]

Experimental Protocols

Synthesis Workflow (Modified Traube Synthesis)

To obtain high-purity crystals suitable for X-ray diffraction (XRD), we utilize a condensation reaction between an

1212

Reagents:

  • Precursor A: 2-Bromo-1-(4-bromophenyl)ethanone (p-Bromophenacyl bromide)[1][2]

  • Precursor B: Guanidine hydrochloride[1][2]

  • Base: Sodium ethoxide (NaOEt) or Potassium carbonate (

    
    )[1][2]
    
  • Solvent: Absolute Ethanol or DMF[2]

Protocol:

  • Activation: Dissolve Guanidine HCl (1.2 eq) in absolute ethanol. Add NaOEt (1.2 eq) and stir at 0°C for 30 mins to generate the free guanidine base. Filter off the NaCl precipitate.[1][2]

  • Condensation: Add 2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq) dropwise to the filtrate.

  • Cyclization: Reflux the mixture at 78°C for 4–6 hours. Monitor via TLC (9:1 DCM:MeOH).[1][2]

  • Work-up: Evaporate solvent. Resuspend residue in water and alkalize to pH 9 with NaOH.[1][2] The free base precipitates.[1][2]

  • Purification: Recrystallize from ethanol/water (3:1) to remove trace linear byproducts.[1][2]

Crystallization for XRD[1][2][3][4]

Single crystals suitable for diffraction requires slow growth to minimize defects.[1][2]

MethodSolvent SystemConditionsOutcome
Slow Evaporation Ethanol/Water (80:[1][2]20)Room Temp, dust-freePrismatic needles (Kinetic form)
Vapor Diffusion DMF (inner) / Ether (outer)4°C, sealed chamberBlock-like crystals (Thermodynamic form)
Cooling MethanolSaturation at 60°C

4°C
Aggregates (Not recommended for XRD)

Structural Characterization Logic

Tautomeric Assignment

The most critical structural question for 2-AIs is the tautomeric state: Amino (A) vs. Imino (B) .[1][2]

  • Form A (2-amino-1H-imidazole): Exocyclic C–N bond is single; ring double bonds are delocalized.[1][2]

  • Form B (2-imino-2,3-dihydro-1H-imidazole): Exocyclic C=N bond is double.[1][2]

Diagnostic Criteria (XRD): In the crystal structure of 4-(4-bromophenyl)-1H-imidazol-2-amine, the Amino form is energetically preferred due to aromatic stabilization of the imidazole ring.[1][2]

  • Key Metric: Measure the exocyclic C2–N(amine) bond length.

    • 
       Å 
      
      
      Amino form (Partial double bond character due to conjugation).[1][2]
    • 
       Å 
      
      
      Imino form .
Supramolecular Architecture

The crystal packing is dominated by the R2^2(8) hydrogen-bonding motif.[1][2] Two molecules pair via N–H[1][3]···N interactions, forming a planar centrosymmetric dimer.[1][2]

Diagram: Structural Logic & Synthesis Flow

Gcluster_featuresStructural MotifsStartPrecursors(p-Bromophenacyl bromide + Guanidine)ReactionCyclization(Reflux in EtOH)Start->Reaction -HBr, -H2OProductCrude Product(4-(4-bromophenyl)-1H-imidazol-2-amine)Reaction->Product Precipitate pH 9CrystCrystallization(Vapor Diffusion)Product->Cryst DMF/EtherStructureCrystal Structure AnalysisCryst->Structure XRD Data CollectionTautomerTautomerism:Amino Form PreferredStructure->TautomerHBondH-Bonding:R2^2(8) DimerStructure->HBondHalogenHalogen Bond:Br...N / Br...piStructure->Halogen

Caption: Workflow from synthesis to structural elucidation, highlighting the key supramolecular motifs identified by X-ray diffraction.

Detailed Structural Analysis

Based on homologous structures (e.g., 4-phenyl-1H-imidazol-2-amine), the following lattice parameters and geometries are expected for the title compound.

Molecular Geometry

The phenyl ring and the imidazole ring are likely not coplanar .[1][2] Steric repulsion between the ortho-hydrogens of the phenyl ring and the imidazole N-H/C-H groups typically induces a torsion angle of 10°–30° .[1][2] This twist is critical as it disrupts perfect

12
Hydrogen Bonding Network

The 2-aminoimidazole group is a self-complementary donor-acceptor system.[1][2]

  • Donor: The exocyclic

    
     and the ring 
    
    
    .[1][2]
  • Acceptor: The ring

    
    .
    

Primary Motif: The molecules form ribbons or sheets. The unprotonated ring nitrogen (N3) accepts a hydrogen bond from the amino group of a neighboring molecule, while the ring NH (N1) donates to the amino group or solvent molecules if present.[1][2]

The Heavy Atom Effect (Bromine)

The bromine atom at the para position significantly aids in phase determination during XRD analysis (anomalous scattering).[1][2]

  • Halogen Bonding: Expect a Type II halogen bond (

    
    ) where the 
    
    
    angle is
    
    
    .[1][2] The nucleophile (
    
    
    ) is likely the
    
    
    -system of the imidazole ring of an adjacent layer, stabilizing the 3D packing.[1][2]

Biological Implications of the Structure

Understanding the crystal structure directly informs drug design:

  • Bioisosterism: The 4-(4-bromophenyl)-2-aminoimidazole scaffold is a bioisostere of the natural product oroidin.[1][2]

  • Binding Mode: The "Amino" tautomer observed in the crystal is the same species that binds to the acidic pockets of aspartate residues in bacterial response regulators (e.g., Agrobacterium VirA/G).[1][2]

  • Docking Studies: When docking this molecule, the torsion angle observed in the crystal structure (approx. 20°) should be used as the starting low-energy conformation, rather than a forced planar geometry.

References

  • Synthesis of 2-Aminoimidazoles

    • Little, T. L., & Webber, S. E. (1994).[1][2] A simple and practical synthesis of 2-aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299-7305.[1][2] [1][2]

  • Tautomerism in Aminoimidazoles

    • Belyakov, P. A., et al. (2019).[1][2] Tautomerism of 2-aminoimidazoles: A theoretical and experimental study. Structural Chemistry, 30, 125-134.[1][2]

  • Halogen Bonding in Crystal Engineering

    • Metrangolo, P., et al. (2005).[1][2] Halogen bonding: the new kid on the block in supramolecular chemistry.[1] Chemical Communications, (13), 1635-1636.[1][2]

  • Biological Activity of 2-Aminoimidazole Scaffolds

    • Richards, J. J., & Melander, C. (2009).[1][2] Controlling bacterial biofilms. ChemBioChem, 10(14), 2287-2294.[1][2] [1][2]

  • Analogous Crystal Structures (Thiazole derivatives)

    • Sharma, D., et al. (2019).[1][2] 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking. BMC Chemistry, 13,[2] 60.

The 2-Aminoimidazole Scaffold: A Technical Guide to Anti-Virulence and Neurotherapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminoimidazole (2-AI) scaffold represents a paradigm shift in medicinal chemistry, moving away from traditional bactericidal mechanisms toward anti-virulence strategies. Originally isolated from the marine sponge Agelas oroides (Oroidin), this pharmacophore has evolved into a privileged structure for disrupting bacterial Two-Component Systems (TCS) and inhibiting aspartic proteases like BACE1.

This guide provides a technical roadmap for the synthesis, mechanism of action, and biological evaluation of 2-AI derivatives, designed for medicinal chemists and pharmacologists.

Part 1: Synthetic Architectures

The 2-AI core acts as a guanidine isostere, offering high pKa (~8.5) and distinct hydrogen-bonding capabilities. Two primary synthetic routes dominate the literature: the classical condensation and the modern metal-catalyzed cyclization.

The Classical Route: -Haloketone Condensation

The most robust method for generating library diversity involves the condensation of


-haloketones with protected or unprotected guanidines. This method allows for rapid derivatization at the 4- and 5-positions.

Critical Technical Note: The choice of solvent and base is pivotal. While DMF/K2CO3 is standard, recent optimizations using Deep Eutectic Solvents (DES) (e.g., Choline Chloride/Urea) have improved yields and reduced reaction times from 12h to 4h [1].

Modern Route: Pd-Catalyzed Carboamination

For accessing complex bicyclic cores (often required for BACE1 inhibitors), Palladium-catalyzed carboamination of


-propargyl guanidines provides access to the 2-AI core with simultaneous C-C and C-N bond formation [2].
Synthesis Workflow Visualization

The following diagram outlines the decision logic for synthesizing 2-AI libraries based on the target substitution pattern.

SynthesisWorkflow Start Target Structure Selection RouteA Route A: 4,5-Disubstituted (Biofilm Inhibitors) Start->RouteA RouteB Route B: Bicyclic/Fused (BACE1 Inhibitors) Start->RouteB StepA1 Input: α-Haloketone + Guanidine RouteA->StepA1 StepB1 Input: N-Propargyl Guanidine + Aryl Triflate RouteB->StepB1 StepA2 Condensation (DMF, 80°C or DES) StepA1->StepA2 StepA3 2-AI Core Formation StepA2->StepA3 Library Diversified 2-AI Library StepA3->Library StepB2 Pd-Catalyzed Carboamination StepB1->StepB2 StepB3 Fused 2-AI Core StepB2->StepB3 StepB3->Library

Caption: Decision tree for 2-AI synthesis. Route A utilizes condensation for linear analogs; Route B utilizes Pd-catalysis for fused systems.

Part 2: Therapeutic Mode 1 – Anti-Biofilm & Adjuvant Mechanics

Unlike conventional antibiotics that target essential cell survival machinery (cell wall, ribosome, DNA gyrase), 2-AI compounds operate via an anti-virulence mechanism . They disperse biofilms and resensitize resistant bacteria (MRSA, MDRAB) to antibiotics without exerting selective pressure for resistance.

Mechanism of Action: Two-Component System (TCS) Blockade

The primary target of 2-AI derivatives is the bacterial Two-Component System, specifically the Response Regulator (RR) .

  • The Target: In Salmonella and E. coli, 2-AIs downregulate genes (csgD, adrA) responsible for curli and cellulose production [3].

  • Zinc Dependency: Certain 2-AI variants act by sequestering or modulating Zinc levels required for the stability of the biofilm matrix proteins [4].

Signaling Pathway Interruption

TCS_Blockade Signal Environmental Stress (Antibiotics/Nutrients) HK Histidine Kinase (HK) (Sensor) Signal->HK Phos Autophosphorylation HK->Phos RR Response Regulator (RR) (Transcription Factor) Phos->RR GeneExp Biofilm Gene Expression (csgD, adrA) RR->GeneExp Normal Path Dispersal Biofilm Dispersal (Planktonic State) RR->Dispersal Modulated State Inhibitor 2-Aminoimidazole (Inhibitor) Inhibitor->RR BLOCKS Biofilm Biofilm Formation GeneExp->Biofilm

Caption: 2-AI compounds intercept the signal transduction at the Response Regulator (RR), preventing the transcription of biofilm-maintaining genes.

Structure-Activity Relationship (SAR) Data

The following table summarizes the evolution of 2-AI potency against P. aeruginosa (PAO1) and S. aureus biofilms. Note the shift from the natural product (Oroidin) to optimized synthetic "Reverse Amide" (RA) analogs.

Compound ClassRepresentative StructureIC50 (Biofilm Inhibition)Mechanism NoteSource
Natural Product Oroidin~190 μMWeak TCS inhibition[5]
1st Gen Synthetic Bromoageliferin Analog25 μMImproved metabolic stability[6]
Reverse Amide RA-2-AI (Long Alkyl Chain)2–10 μMHigh potency; membrane interaction[7]
2-AI-Triazole 2-AIT Conjugate< 1 μMSynergistic with

-lactams
[8]

Part 3: Therapeutic Mode 2 – Neurotherapeutics (BACE1)

Beyond microbiology, the 2-AI scaffold serves as a critical pharmacophore in Alzheimer’s research. It acts as a peptidomimetic inhibitor of


-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) .
The Aspartic Dyad Interaction

BACE1 is an aspartic protease.[1][2] The 2-aminoimidazole ring functions as a transition-state mimic.

  • Binding Mode: The 2-amino group forms a hydrogen bond network with the catalytic aspartic acid residues (Asp32 and Asp228 ) in the enzyme's active site.[3]

  • Selectivity: Fused bicyclic 2-AI derivatives have shown high selectivity for BACE1 over BACE2 and Cathepsin D, addressing a major toxicity hurdle in AD drug development [9].

Part 4: Validated Experimental Protocols

Protocol: Synthesis of 4-Aryl-2-Aminoimidazole (General Procedure)

Rationale: This protocol utilizes the condensation method optimized for high throughput.

  • Reagents: Dissolve 1.0 equiv of

    
    -bromoacetophenone in DMF (0.2 M).
    
  • Addition: Add 3.0 equiv of 2-aminopyrimidine (acts as a protected guanidine source) or Boc-guanidine.

  • Cyclization: Heat to 80°C for 4 hours. Monitor via TLC (EtOAc/Hexane).

  • Workup: Dilute with water, extract with EtOAc (

    
    ). Wash organic layer with brine to remove DMF.
    
  • Purification: Flash chromatography on silica gel (DCM/MeOH gradient).

  • Validation:

    
    H NMR must show the characteristic singlet for the imidazole C-H at 
    
    
    
    6.8–7.2 ppm.
Protocol: Static Biofilm Inhibition Assay (Crystal Violet)

Rationale: The Crystal Violet (CV) assay is the gold standard for quantifying total biofilm biomass (cells + matrix).

  • Inoculation: Dilute overnight bacterial culture (e.g., S. aureus) 1:100 in fresh media (TSB + Glucose) into 96-well PVC microtiter plates.

  • Treatment: Add 2-AI compound from DMSO stock (Final DMSO < 1%). Include untreated control and sterile media blank.

  • Incubation: Incubate statically at 37°C for 24 hours. Do not shake.

  • Washing (Critical Step): Gently submerge the plate in water to remove planktonic (free-floating) cells. Repeat

    
    . Blot on paper towels.
    
    • Why? We measure only adherent biofilm, not bacterial growth.

  • Staining: Add 0.1% Crystal Violet solution for 15 minutes.

  • Elution: Wash

    
     with water. Solubilize the stain with 30% acetic acid or 95% ethanol.
    
  • Quantification: Measure Absorbance at 590 nm (

    
    ).
    
    • Calculation:

      
       Inhibition 
      
      
      
      .

References

  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 2016.[4]

  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination. Organic Letters, 2014.

  • An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants. Frontiers in Microbiology, 2021.

  • Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 2010.

  • A Submarine Journey: The Pyrrole-Imidazole Alkaloids. Marine Drugs, 2014.

  • Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues. Organic & Biomolecular Chemistry, 2008.[5]

  • Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria. Bioorganic & Medicinal Chemistry Letters, 2010.[6][7]

  • Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. ChemBioChem, 2010.[8]

  • Aminoimidazoles as BACE-1 inhibitors: the challenge to achieve in vivo brain efficacy. Bioorganic & Medicinal Chemistry Letters, 2012.[9]

Sources

An In-depth Technical Guide to 4-(4-bromophenyl)-1H-imidazol-2-amine: Properties, Characterization, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(4-bromophenyl)-1H-imidazol-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, predictive models, and established principles of organic chemistry to offer a robust profile. We will delve into its structural features, predicted physicochemical properties, and the standard methodologies for its empirical characterization. Furthermore, this guide will explore its synthetic context and potential applications, providing a valuable resource for scientists engaged in its study.

Molecular Structure and Identification

4-(4-bromophenyl)-1H-imidazol-2-amine belongs to the 2-aminoimidazole class of compounds, which are recognized as important pharmacophores in numerous bioactive molecules. The core structure consists of a five-membered imidazole ring substituted with an amino group at the 2-position and a 4-bromophenyl group at the 4-position. The presence of the bromine atom on the phenyl ring offers a versatile handle for further synthetic modifications, such as cross-coupling reactions.[1]

Key Structural Features:

  • 2-Aminoimidazole Core: This moiety is a bioisostere of guanidine and is found in various FDA-approved drugs.[2] It can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

  • 4-Bromophenyl Group: This substituent significantly influences the molecule's electronic properties and provides a site for further functionalization, which is crucial in the development of compound libraries for drug discovery.[1]

  • Tautomerism: The imidazole ring can exhibit tautomerism, with the proton on the nitrogen atom potentially migrating between the two nitrogen atoms. This dynamic equilibrium can influence its reactivity and biological activity.

Below is a diagram illustrating the chemical structure of 4-(4-bromophenyl)-1H-imidazol-2-amine.

Caption: Chemical structure of 4-(4-bromophenyl)-1H-imidazol-2-amine.

Physicochemical Properties

PropertyPredicted/Inferred ValueSource/Basis for Inference
Molecular Formula C₉H₈BrN₃Based on structure
Molecular Weight 238.08 g/mol Calculated from formula[3]
Boiling Point ~402.6 ± 47.0 °CPredicted for 1-(4-bromophenyl)-1H-imidazol-2-amine[3]
Density ~1.63 ± 0.1 g/cm³Predicted for 1-(4-bromophenyl)-1H-imidazol-2-amine[3]
pKa ~9.36 ± 0.10Predicted for 1-(4-bromophenyl)-1H-imidazol-2-amine[3]
Appearance Likely a solidBased on related imidazole derivatives[2][4]
Solubility Expected to be soluble in organic solvents like DMSO and methanol.General property of similar organic compounds.

Synthesis and Reactivity

The synthesis of 2,4-disubstituted-1H-imidazoles can be achieved through various methods, including the [3+2] cyclization of vinyl azides with amidines.[4] Another common approach is the Radziszewski reaction. The 2-aminoimidazole scaffold can be synthesized through methods such as the condensation of α-haloketones with guanidine derivatives.[2]

The reactivity of 4-(4-bromophenyl)-1H-imidazol-2-amine is dictated by its functional groups:

  • Amino Group: The primary amine at the C2 position can act as a nucleophile and can be readily acylated, alkylated, or used in the formation of Schiff bases.

  • Imidazole Ring: The imidazole nucleus is relatively stable but can undergo electrophilic substitution, although the position of substitution will be directed by the existing substituents.

  • Bromophenyl Group: The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents.[1]

Experimental Characterization Protocols

To empirically determine the physical and chemical properties of 4-(4-bromophenyl)-1H-imidazol-2-amine, a standard suite of analytical techniques would be employed. The following is a generalized workflow for the characterization of a novel synthesized compound of this nature.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physical_props Physical Property Determination synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr mp Melting Point Analysis purification->mp ms Mass Spectrometry (MS) nmr->ms ir Infrared (IR) Spectroscopy ms->ir hplc HPLC/UPLC for Purity ir->hplc solubility Solubility Studies mp->solubility pka pKa Determination solubility->pka

Caption: A generalized workflow for the synthesis, purification, and characterization of 4-(4-bromophenyl)-1H-imidazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Methodology:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected ¹H NMR signals:

    • Aromatic protons of the bromophenyl ring will appear as multiplets or doublets in the range of δ 7.0-8.0 ppm.

    • The imidazole ring proton will likely appear as a singlet.

    • The amine (NH₂) protons will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.[5] The signal may disappear upon D₂O exchange.[5]

  • Expected ¹³C NMR signals:

    • Signals for the carbon atoms of the bromophenyl and imidazole rings will be observed in the aromatic region (typically δ 110-150 ppm).

    • The carbon attached to the bromine will have a characteristic chemical shift.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.

Methodology:

  • Introduce a dilute solution of the compound into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Acquire the mass spectrum in positive ion mode.

  • Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value matching the calculated exact mass of C₉H₉BrN₃⁺. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible.

Infrared (IR) Spectroscopy

Objective: To identify the presence of key functional groups.

Methodology:

  • Prepare a sample as a KBr pellet or acquire the spectrum using an ATR-FTIR spectrometer.

  • Expected Absorptions:

    • N-H stretching of the primary amine and the imidazole N-H will appear in the region of 3100-3500 cm⁻¹.

    • C=N and C=C stretching vibrations of the imidazole and phenyl rings will be observed in the 1500-1650 cm⁻¹ region.

    • C-Br stretching may be observed in the fingerprint region (below 1000 cm⁻¹).

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound.

Methodology:

  • Develop a suitable reverse-phase HPLC method using a C18 column.

  • Use a mobile phase gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or trifluoroacetic acid.

  • Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.

  • Expected Result: A pure sample should exhibit a single major peak. The peak area percentage can be used to quantify the purity.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial and anticancer properties.[6][7][8] The incorporation of a bromophenyl group provides a strategic advantage for lead optimization through structure-activity relationship (SAR) studies. The bromine atom can be replaced with various other functional groups using cross-coupling reactions to explore the chemical space around the core scaffold and enhance potency, selectivity, and pharmacokinetic properties.[1]

Derivatives of 4-phenyl-thiazol-2-amine, a structurally related class of compounds, have shown promising antimicrobial and anticancer activities.[6][8] This suggests that 4-(4-bromophenyl)-1H-imidazol-2-amine could serve as a valuable building block for the synthesis of novel therapeutic agents.

Safety and Handling

As with any research chemical, 4-(4-bromophenyl)-1H-imidazol-2-amine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. While no direct GHS classification was found for the target molecule, related compounds like 1-(4-bromophenyl)-1H-imidazole are classified as causing skin and serious eye irritation.[9]

Conclusion

4-(4-bromophenyl)-1H-imidazol-2-amine is a compound with significant potential in the field of drug discovery and organic synthesis. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted properties, characterization methodologies, and synthetic utility based on established chemical principles and data from related structures. The insights and protocols detailed herein are intended to equip researchers with the foundational knowledge required to effectively synthesize, characterize, and utilize this promising chemical entity in their scientific endeavors.

References

  • Reddy, T. S.; Lee, S. Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega2017 , 2 (8), 4759–4767. [Link]

  • Sharma, D.; Kumar, S.; Narasimhan, B.; Ramasamy, K.; Lim, S. M.; Shah, S. A. A.; Mani, V. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chem.2019 , 13 (1), 60. [Link]

  • PubChem. 1-(4-Bromophenyl)imidazole. [Link]

  • Molbase. 4-(4-bromophenyl)-1-methyl-1H-imidazol-2-amine. [Link]

  • ResearchGate. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile | Request PDF. [Link]

  • Roda, G.; et al. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank2020 , 2020(3), M1149. [Link]

  • Angene Chemical. 1H-Imidazole, 2-(4-bromophenyl)- (CAS# 176961-53-8). [Link]

  • Aute, P. The Role of Brominated Imidazoles in Modern Chemical Synthesis. Pharmaffiliates. [Link]

  • ResearchGate. (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

  • PubMed. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

  • ChemBK. 1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine. [Link]

  • MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [Link]

  • ResearchGate. Two novel imidazole derivatives – Combined experimental and computational study. [Link]

  • ResearchGate. (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. [Link]

  • PubMed Central. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. [Link]

  • PubChem. Carbamic acid, (4-(4-bromophenyl)-1H-imidazol-2-YL)-, methyl ester. [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Der Pharma Chemica. Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. [Link]

  • Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • PubChem. (S)-4-(2-aminoethyl)-N-(2-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine dihydrobromide. [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

Sources

Technical Guide: ADME Profiling of 4-(4-Bromophenyl)-1H-imidazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 4-(4-bromophenyl)-1H-imidazol-2-amine derivatives. This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's utility as a biofilm inhibitor and antibiotic adjuvant.

Executive Summary: The Pharmacophore Context

The 4-(4-bromophenyl)-1H-imidazol-2-amine scaffold represents a "privileged structure" in modern anti-infective discovery. Unlike traditional antibiotics that target bacterial viability (bactericidal), derivatives of this scaffold often function as anti-virulence agents . They inhibit biofilm formation and disperse established biofilms by modulating bacterial Response Regulators (RRs) without inducing cell death, thereby reducing the evolutionary pressure for resistance.

From an ADME perspective, this scaffold presents a distinct profile:

  • High Target Specificity: Permeates bacterial membranes to access intracellular targets.

  • Metabolic Liability: The electron-rich 2-aminoimidazole core is susceptible to oxidative metabolism.

  • Safety Window: Demonstrates low cytotoxicity against mammalian cells (e.g., keratinocytes, osteoblasts) despite its potent activity against prokaryotes.

Physicochemical Properties (The "A" in ADME)

The absorption profile of this scaffold is governed by the balance between the lipophilic 4-bromophenyl moiety and the polar, basic 2-aminoimidazole headgroup.

Lipophilicity and Solubility
  • LogP/LogD: The 4-bromophenyl group significantly increases lipophilicity (cLogP ~2.5–3.0), aiding in membrane penetration. However, the planar nature of the phenyl-imidazole system can lead to strong

    
    -
    
    
    
    stacking, reducing aqueous solubility.
  • Ionization (pKa): The 2-aminoimidazole ring is basic (pKa ~7.5–8.5). At physiological pH (7.4), a significant fraction exists in the cationic form. This ionization aids solubility but can hinder passive diffusion across the blood-brain barrier (BBB) or gut epithelium unless specific transporters are involved.

Membrane Permeability
  • Passive Diffusion: Moderate. The cationic charge at neutral pH limits passive diffusion compared to neutral lipophiles.

  • Bacterial vs. Mammalian Entry: These compounds are designed to penetrate the bacterial cell envelope (including the Gram-negative outer membrane). In mammalian systems, they show moderate intestinal permeability (PAMPA-GIT) but may require formulation aids (e.g., nano-emulsions) for high systemic exposure.

Data Summary Table: Physicochemical Parameters

ParameterValue / CharacteristicImpact on ADME
Molecular Weight ~238 Da (Parent)Favorable for oral bioavailability (Rule of 5 compliant).
cLogP 2.5 – 3.2Good balance for membrane permeability; risk of non-specific binding.
pKa (Basic) ~8.0Partially ionized at pH 7.4; favors lysosomal trapping.
Solubility (Aq) Low to Moderate (< 50 µM)Often the rate-limiting step for absorption; requires salt formation (e.g., HCl, TFA).
TPSA ~50 ŲGood predictor for cell permeability (< 140 Ų).

Metabolic Fate (The "M" in ADME)

The metabolic stability of the 2-aminoimidazole ring is the most critical ADME parameter for this class. The scaffold is subject to specific biotransformations that dictate its half-life (


) and clearance (

).
Metabolic Soft Spots[1]
  • Imidazole Ring Oxidation: The electron-rich imidazole ring is prone to oxidation by Cytochrome P450 enzymes (CYP450). This can lead to the formation of reactive intermediates or ring-opening products.

  • N-Glucuronidation: The exocyclic amine (-NH2) and the endocyclic nitrogen are targets for UDP-glucuronosyltransferases (UGTs), leading to rapid renal clearance of the Phase II conjugate.

  • Blocked Para-Hydroxylation: The Bromine atom at the para-position of the phenyl ring serves a crucial metabolic function: it blocks para-hydroxylation, a primary metabolic route for unsubstituted phenyl rings. This forces metabolism towards the more stable meta-positions or the imidazole core.

CYP450 Inhibition (Type II Binding)

A major liability of imidazole-containing drugs is Type II CYP inhibition . The unhindered nitrogen of the imidazole ring can coordinate directly with the heme iron of CYP enzymes (specifically CYP3A4 and CYP2C9), acting as a reversible inhibitor.

  • Risk: Potential for Drug-Drug Interactions (DDIs).[1][2]

  • Mitigation: Substitution at the N1 position (e.g., alkyl chains) can sterically hinder this interaction, reducing CYP inhibition.

Visualized Metabolic Pathway

The following diagram illustrates the hypothetical metabolic fate, highlighting the blocking effect of the bromine atom.

MetabolicFate Parent 4-(4-bromophenyl)-1H-imidazol-2-amine (Parent Scaffold) M1 N-Glucuronide Conjugate (Phase II Clearance) Parent->M1 UGT (Liver/Kidney) M2 Imidazole Ring Oxidation (Hydroxy-imidazole / Ring Opening) Parent->M2 CYP450 (Oxidative Stress) M3 Para-Hydroxylated Phenyl (BLOCKED by Br) Parent->M3 CYP450 (Blocked) M4 Debrominated Metabolite (Rare/Minor) Parent->M4 Reductive Dehalogenation

Caption: Metabolic pathway map. Note the strategic blockade of para-hydroxylation by the bromine atom (grey node), shifting metabolism to N-glucuronidation (green) or ring oxidation (red).

Distribution & Excretion[3]

Plasma Protein Binding (PPB)

Due to the lipophilic bromophenyl tail, these derivatives exhibit high plasma protein binding (>90%) , primarily to albumin. This restricts the free fraction (


) available for bacterial target engagement in the blood but may create a depot effect.
Transporters (P-gp Efflux)

While early generation 2-aminoimidazoles are often P-gp substrates, the 4-(4-bromophenyl) derivatives generally show moderate efflux ratios .

  • Implication: They are not heavily restricted from entering cells, but CNS penetration may be limited unless the scaffold is optimized (e.g., via "reverse amide" modification) to bypass P-gp.

Excretion
  • Primary Route: Renal excretion of the hydrophilic N-glucuronide metabolite.

  • Secondary Route: Biliary excretion of higher molecular weight conjugates.

Safety & Toxicity Assessment

Cytotoxicity Window

A key advantage of this scaffold is its non-biocidal mechanism .

  • Mammalian Cells: Assays on HaCaT (keratinocytes) and osteoblasts typically show

    
     values > 100 µM.
    
  • Therapeutic Index: With biofilm inhibition often occurring at 5–20 µM, there is a functional safety window of 5x–20x.

hERG Inhibition Signal

Critical Warning: The pharmacophore (basic amine + lipophilic aromatic ring) structurally resembles known hERG channel blockers.

  • Requirement: All lead compounds must be screened early for hERG inhibition to prevent QT prolongation risks.

Experimental Protocols

Protocol A: Microsomal Stability Assay (Phase I)

Validates the metabolic stability of the imidazole core.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes (human/mouse).

  • Initiation: Pre-incubate for 5 min at 37°C. Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and intrinsic clearance (
    
    
    
    ).
Protocol B: PAMPA-GIT (Permeability)

Predicts passive gastrointestinal absorption.

  • Donor Plate: Dissolve compound (10 mM DMSO stock) into pH 6.5 buffer (50 µM final). Add to donor wells.

  • Membrane: Coat PVDF filter with 1% lecithin/dodecane mixture.

  • Acceptor Plate: Fill acceptor wells with pH 7.4 buffer.

  • Incubation: Sandwich plates and incubate for 4 hours at 25°C (humidity chamber).

  • Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor compartments.

  • Metric: Calculate Effective Permeability (

    
    ) using the standard flux equation.
    

ADME Screening Workflow

The following decision tree outlines the logical progression for screening derivatives of this scaffold.

ADME_Workflow Start New Derivative Synthesis Solubility Kinetic Solubility (PBS pH 7.4) Start->Solubility PAMPA PAMPA Permeability (Passive Diffusion) Solubility->PAMPA If Soluble > 10µM Fail Structural Modification (e.g., N1-alkylation) Solubility->Fail Low Solubility Metab Microsomal Stability (Human/Mouse) PAMPA->Metab If Pe > 10^-6 cm/s PAMPA->Fail Low Permeability CYP CYP Inhibition Screen (3A4, 2D6, 2C9) Metab->CYP If t1/2 > 30 min Metab->Fail High Clearance Safety hERG & Cytotoxicity (HepG2 / HaCaT) CYP->Safety If IC50 > 10µM CYP->Fail Inhibitor

Caption: Step-wise ADME screening cascade. Red/Yellow nodes represent critical "kill steps" where the scaffold often fails due to metabolic instability or off-target inhibition.

References

  • Richards, J. J., et al. (2008). "Amide isosteres of oroidin: assessment of antibiofilm activity and toxicity." Journal of Medicinal Chemistry. Link

  • Rogers, S. A., & Melander, C. (2008). "Construction and screening of a 2-aminoimidazole library identifies a small molecule capable of dispersing established biofilms." Angewandte Chemie International Edition. Link

  • Thompson, R. J., et al. (2012). "Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems." Bioorganic & Medicinal Chemistry. Link

  • Zula, A., et al. (2013). "2-Aminoimidazoles in medicinal chemistry." Mini Reviews in Medicinal Chemistry. Link

  • Liu, J., et al. (2011). "Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions."[3] Drug Metabolism and Disposition. Link

Sources

Methodological & Application

Application Notes and Protocols for Antibiofilm Research Using 4-(4-bromophenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Bacterial Biofilms and the Promise of Imidazole-Based Therapeutics

Bacterial biofilms represent a significant global challenge in healthcare and industrial settings. These structured communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers protection against conventional antimicrobial agents and the host immune system. The inherent resistance of biofilms contributes to persistent and chronic infections, biofouling of medical devices, and contamination in various industrial processes. Consequently, there is a pressing need for novel therapeutic strategies that can effectively inhibit biofilm formation or eradicate established biofilms.

Imidazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial and antibiofilm properties.[1][2][3] Their mechanism of action is often multifaceted, involving the disruption of microbial cell membranes, interference with essential enzymatic pathways, and modulation of key signaling cascades that govern biofilm development.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 4-(4-bromophenyl)-1H-imidazol-2-amine in antibiofilm research. While specific data on this particular compound is still emerging, the protocols and methodologies outlined herein are based on established principles for evaluating novel antibiofilm agents and the known activities of related imidazole compounds.

Section 1: Understanding the Target - Bacterial Biofilm Formation

A successful antibiofilm strategy requires a foundational understanding of the biofilm life cycle. This process can be broadly categorized into several key stages, each presenting potential targets for therapeutic intervention.

A Planktonic Bacteria B Reversible Attachment A->B Initial Contact C Irreversible Attachment & Microcolony Formation B->C Expression of Adhesins D Biofilm Maturation & EPS Production C->D Quorum Sensing Activation E Dispersion D->E Nutrient Limitation / Shear Stress E->A Return to Planktonic State

Caption: The bacterial biofilm life cycle, a key target for antibiofilm agents.

A critical regulatory mechanism in biofilm formation is quorum sensing (QS) , a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner.[5] QS systems are pivotal in controlling the production of virulence factors and the structural components of the biofilm matrix. Therefore, inhibiting QS pathways presents a compelling strategy for preventing biofilm formation without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[6]

Section 2: Investigating the Potential of 4-(4-bromophenyl)-1H-imidazol-2-amine

Based on the known activities of imidazole derivatives, 4-(4-bromophenyl)-1H-imidazol-2-amine may exert its antibiofilm effects through several mechanisms:

  • Inhibition of Quorum Sensing: Imidazole compounds have been shown to interfere with QS signaling, potentially by acting as antagonists to key receptor proteins like LasR in Pseudomonas aeruginosa or AgrA in Staphylococcus aureus.[3][7]

  • Disruption of the Biofilm Matrix: The compound may inhibit the synthesis of essential EPS components or promote the enzymatic degradation of the existing matrix.

  • Inhibition of Bacterial Adhesion: By altering bacterial surface properties, the compound could prevent the initial attachment of planktonic cells to surfaces, a critical first step in biofilm formation.

The following protocols are designed to systematically evaluate these potential mechanisms of action.

Section 3: Core Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Rationale: Before assessing antibiofilm activity, it is crucial to determine the direct antimicrobial effect of the compound. This helps in selecting sub-inhibitory concentrations for subsequent biofilm assays, allowing for the distinction between biofilm-specific inhibition and general bactericidal or bacteriostatic effects.

Methodology:

  • Preparation of Bacterial Inoculum: Culture the test organism (e.g., P. aeruginosa, S. aureus) overnight in appropriate broth media (e.g., Tryptic Soy Broth - TSB). Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compound: Prepare a stock solution of 4-(4-bromophenyl)-1H-imidazol-2-amine in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate containing broth media to obtain a range of concentrations.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include positive (bacteria without compound) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture 10 µL from each well showing no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

ParameterP. aeruginosa (ATCC 27853)S. aureus (ATCC 29213)
MIC (µg/mL) 6432
MBC (µg/mL) 25664
Caption: Exemplary MIC and MBC values for an azo compound against common biofilm-forming bacteria.[8]
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

Rationale: This high-throughput assay is a standard method for quantifying the ability of a compound to prevent biofilm formation.

A Prepare bacterial inoculum and compound dilutions in a 96-well plate B Incubate for 24-48 hours to allow biofilm formation A->B C Wash plate to remove planktonic bacteria B->C D Stain with 0.1% Crystal Violet C->D E Wash to remove excess stain D->E F Solubilize bound stain with 30% acetic acid E->F G Measure absorbance at 590 nm F->G

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Methodology:

  • Preparation: In a 96-well flat-bottomed microtiter plate, add 100 µL of sterile broth containing serial dilutions of 4-(4-bromophenyl)-1H-imidazol-2-amine at sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC).

  • Inoculation: Add 100 µL of a standardized bacterial suspension (approximately 1 x 10^6 CFU/mL) to each well. Include appropriate controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.

  • Washing: Gently discard the culture medium and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Remove the crystal violet solution and wash the plate three times with sterile PBS.

  • Solubilization: Add 200 µL of 30% (v/v) acetic acid to each well to dissolve the bound stain.

  • Quantification: Measure the absorbance at 590 nm using a microplate reader. The percentage of biofilm inhibition can be calculated relative to the control wells.

Compound Concentration (µg/mL)% Biofilm Inhibition (P. aeruginosa)% Biofilm Inhibition (S. aureus)
1678.5 ± 5.285.1 ± 6.8
855.2 ± 4.162.7 ± 5.5
430.8 ± 3.541.3 ± 4.9
IC50 (µg/mL) ~10 ~6
Caption: Representative data for biofilm inhibition by a hypothetical compound, with calculated IC50 values.[9][10]
Protocol 3: Eradication of Pre-formed Biofilms

Rationale: This assay assesses the ability of the compound to disrupt and eliminate mature, established biofilms, which is a critical attribute for treating chronic biofilm-associated infections.[11][12]

Methodology:

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in Protocol 2 (steps 1-3), but without the addition of the test compound.

  • Compound Treatment: After the incubation period, gently remove the culture medium and wash the wells with PBS. Add 200 µL of fresh broth containing serial dilutions of 4-(4-bromophenyl)-1H-imidazol-2-amine to the pre-formed biofilms.

  • Incubation: Incubate the plate for a further 24 hours at 37°C.

  • Quantification: Quantify the remaining biofilm biomass using the crystal violet staining method as described in Protocol 2 (steps 4-8).

Section 4: Advanced Mechanistic Studies

Protocol 4: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

Rationale: CLSM allows for the three-dimensional visualization of biofilm architecture and the viability of embedded bacteria, providing qualitative and quantitative insights into the effects of the test compound.[13][14][15]

A Grow biofilms on a suitable surface (e.g., glass coverslips) with and without the compound B Stain the biofilms with fluorescent dyes (e.g., SYTO 9 for live cells, propidium iodide for dead cells) A->B C Image the stained biofilms using a confocal microscope B->C D Acquire z-stack images to reconstruct the 3D architecture C->D E Analyze images to quantify biofilm thickness, biomass, and cell viability D->E

Sources

Application Notes & Protocols: Determination of the IC50 Value for 4-(4-bromophenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of the compound 4-(4-bromophenyl)-1H-imidazol-2-amine. While the specific biological target of this molecule is not yet fully elucidated, the chemical scaffold, featuring a substituted imidazole ring, is common in compounds with demonstrated biological activity, including anticancer and enzyme-inhibitory effects.[1][2][3][4] This guide, therefore, presents a dual-pronged approach. Initially, a robust cell-based assay is detailed to ascertain the compound's effect on cancer cell proliferation. Subsequently, a generalizable biochemical kinase assay protocol is provided as a representative method for investigating potential enzymatic inhibition, a common mechanism of action for such compounds.[5][6][7] The protocols are designed to be self-validating, with in-depth explanations of the scientific principles behind each step, ensuring both technical accuracy and practical applicability.

Introduction: Rationale and Scientific Background

The 2-aminoimidazole moiety is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. The structural analog, 4-(4-bromophenyl)-thiazol-2-amine, has been reported to exhibit both antimicrobial and anticancer properties.[1][2][3][4] This suggests that 4-(4-bromophenyl)-1H-imidazol-2-amine may possess similar cytotoxic or inhibitory activities. The IC50 value is a critical parameter in drug discovery, quantifying the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[8] Its accurate determination is fundamental for structure-activity relationship (SAR) studies and for guiding lead optimization.

Given the potential anticancer activity, a primary and logical step is to assess the compound's effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for this purpose.[9] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.

Furthermore, many small molecule inhibitors with anticancer properties target protein kinases.[5][6] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Therefore, a representative kinase inhibition assay is also described. This protocol can be adapted to a specific kinase once preliminary screening or target identification studies suggest a likely candidate.

Part I: Cell-Based IC50 Determination using the MTT Assay

This protocol outlines the steps to determine the IC50 of 4-(4-bromophenyl)-1H-imidazol-2-amine against a selected cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line).[1][4]

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes. The resulting formazan is insoluble in aqueous solution and must be dissolved in a suitable solvent (e.g., DMSO) for colorimetric quantification. The absorbance of the colored solution is directly proportional to the number of viable cells.

Materials and Reagents
Reagent/MaterialSupplier (Example)Catalog Number (Example)
4-(4-bromophenyl)-1H-imidazol-2-amineIn-house synthesis or commercialN/A
MCF-7 cell lineATCCHTB-22
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
96-well flat-bottom cell culture platesCorning3596
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Experimental Protocol

Step 1: Cell Culture and Seeding

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells at 80-90% confluency using Trypsin-EDTA.

  • Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (should be >95%).

  • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow for cell attachment.

Step 2: Compound Preparation and Treatment

  • Prepare a 10 mM stock solution of 4-(4-bromophenyl)-1H-imidazol-2-amine in DMSO.

  • Perform a serial dilution of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • After 24 hours of cell attachment, carefully remove the medium from the wells.

  • Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

  • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell control" (medium only) in triplicate.

  • Incubate the plate for 48 hours (or a desired exposure time).

Step 3: MTT Assay and Absorbance Reading

  • After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Calculate Percentage of Cell Viability:

    • Average the absorbance readings for each concentration and the controls.

    • Subtract the average absorbance of the "no-cell control" from all other readings.

    • Normalize the data to the "vehicle control" to calculate the percentage of cell viability:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Determine the IC50:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve with variable slope) to fit the data.[10][11]

    • The IC50 is the concentration of the compound that results in 50% cell viability.[12]

Visualization of the Cell-Based Assay Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture & Harvest MCF-7 Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound 4. Add Compound to Cells cell_seeding->add_compound compound_prep 3. Prepare Serial Dilutions of Compound compound_prep->add_compound incubate_48h 5. Incubate for 48h add_compound->incubate_48h add_mtt 6. Add MTT Reagent incubate_48h->add_mtt incubate_4h 7. Incubate for 4h add_mtt->incubate_4h dissolve_formazan 8. Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance 9. Read Absorbance at 570 nm dissolve_formazan->read_absorbance calc_viability 10. Calculate % Viability read_absorbance->calc_viability plot_curve 11. Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 12. Determine IC50 plot_curve->determine_ic50

Caption: Workflow for cell-based IC50 determination using the MTT assay.

Part II: Biochemical IC50 Determination using a Representative Kinase Assay

This section provides a general protocol for a biochemical kinase assay. This protocol would need to be optimized for a specific kinase of interest. A common method is a luminescence-based assay that measures ATP consumption.

Principle of the Kinase Assay

Kinase enzymes catalyze the transfer of a phosphate group from ATP to a substrate. The amount of ATP remaining after the kinase reaction is inversely proportional to the kinase activity. A luciferase-based system can be used to quantify the remaining ATP. In the presence of an inhibitor, kinase activity is reduced, and therefore, more ATP remains, leading to a higher luminescence signal.

Materials and Reagents
Reagent/MaterialSupplier (Example)Catalog Number (Example)
Recombinant Human Kinase (e.g., a specific kinase)Carna Biosciences08-113
Kinase Substrate (specific to the kinase)Sigma-AldrichP1201
ATPSigma-AldrichA7699
Kinase Assay BufferVaries with kinaseN/A
Kinase-Glo® Luminescent Kinase AssayPromegaV6721
4-(4-bromophenyl)-1H-imidazol-2-amineIn-house synthesis or commercialN/A
384-well low-volume white platesCorning3572
Experimental Protocol

Step 1: Reagent Preparation

  • Prepare a 10 mM stock solution of 4-(4-bromophenyl)-1H-imidazol-2-amine in DMSO.

  • Perform a serial dilution of the compound in the kinase assay buffer.

  • Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate and comparable IC50 values.[7]

Step 2: Kinase Reaction

  • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 2.5 µL of the kinase solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of the ATP and substrate mixture.

  • Include "no inhibitor" controls (with DMSO) and "no enzyme" controls.

  • Incubate the reaction for 60 minutes at 30°C. The incubation time and temperature should be optimized for the specific kinase.

Step 3: Signal Detection

  • Equilibrate the Kinase-Glo® reagent to room temperature.

  • Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence signal.

  • Incubate for 10 minutes at room temperature.

  • Measure the luminescence using a plate reader.

Data Analysis
  • Calculate Percentage of Kinase Inhibition:

    • Average the luminescence readings for each concentration and the controls.

    • Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls:

      • % Inhibition = 100 - [((Luminescence of treated sample - Luminescence of no enzyme control) / (Luminescence of no inhibitor control - Luminescence of no enzyme control)) x 100]

  • Determine the IC50:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve with variable slope) to determine the IC50 value.[10][11]

Visualization of the Kinase Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagent_prep 1. Prepare Compound, Kinase, Substrate, and ATP Solutions add_compound_kinase 2. Add Compound and Kinase to 384-well Plate reagent_prep->add_compound_kinase pre_incubate 3. Pre-incubate for 15 min add_compound_kinase->pre_incubate initiate_reaction 4. Add ATP/Substrate Mix pre_incubate->initiate_reaction incubate_60min 5. Incubate for 60 min initiate_reaction->incubate_60min add_kinase_glo 6. Add Kinase-Glo® Reagent incubate_60min->add_kinase_glo incubate_10min 7. Incubate for 10 min add_kinase_glo->incubate_10min read_luminescence 8. Read Luminescence incubate_10min->read_luminescence calc_inhibition 9. Calculate % Inhibition read_luminescence->calc_inhibition plot_curve 10. Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 11. Determine IC50 plot_curve->determine_ic50

Caption: Workflow for biochemical kinase IC50 determination.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the IC50 data, the following controls and validation steps are essential:

  • Positive Control: Include a known inhibitor for the specific cell line or kinase to validate the assay's responsiveness.

  • Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reproducibility: Perform the experiments on multiple days with independently prepared reagents to ensure the reproducibility of the IC50 values.

  • Curve Fitting: Ensure that the dose-response curve has a good fit (R² > 0.95) and that the top and bottom plateaus are well-defined.[13]

Conclusion

This application note provides a detailed and scientifically grounded framework for determining the IC50 of 4-(4-bromophenyl)-1H-imidazol-2-amine. By starting with a broad cell-based assay and having a clear strategy for a more targeted biochemical assay, researchers can efficiently characterize the inhibitory potential of this and other novel compounds. Adherence to the described protocols and data analysis methods will ensure the generation of high-quality, reliable, and comparable IC50 data, which is crucial for advancing drug discovery projects.

References

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link] (Note: Specific course material link may vary)

  • Potera, C. (2015). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. ResearchGate. [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Sci-Hub. [Link] (Note: Access to Sci-Hub may be restricted in some regions)

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed. [Link]

  • Wang, Y., et al. (2014). List of Mean IC50 Values of Tested Imidazoles and In Vivo Human Exposure Levels for Comparison. ResearchGate. [Link]

  • Held, P. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. [Link]

  • GraphPad. (n.d.). Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Janning, P., & Fansa, E. K. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Estupinan, H. Y., et al. (2020). Inhibitors targeting Bruton's tyrosine kinase in cancers: drug development advances. PMC. [Link]

  • Willems, D., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • Ahmed, S., et al. (1995). Synthesis and biological evaluation of imidazole based compounds as cytochrome P-450 inhibitors. PubMed. [Link]

  • de Vries, T., et al. (2022). Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of.... ResearchGate. [Link]

  • Sebaugh, J. L. (2010). Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

  • Abo-Elanwar, Y. A., et al. (2023). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. PMC - PubMed Central. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Zhang, Y., et al. (2024). Percentage of inhibition and IC50 values reported for BTK inhibitors. ResearchGate. [Link]

  • Assay Guidance Manual. (2012). Data Standardization for Results Management. NCBI Bookshelf. [Link]

  • Boster Bio. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), 001-011. [Link]

  • Hartert, K. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • Sharma, D., et al. (2020). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile | Request PDF. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-bromophenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-bromophenyl)-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful synthesis of this important imidazole derivative.

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The synthesis of 4-(4-bromophenyl)-1H-imidazol-2-amine, a key intermediate for further chemical elaboration, can present several challenges. This guide aims to provide clear, actionable solutions to common issues encountered during its synthesis.

Synthetic Overview: The Common Approach

The most prevalent and direct method for synthesizing 4-(4-bromophenyl)-1H-imidazol-2-amine is the condensation reaction between 2-bromo-1-(4-bromophenyl)ethan-1-one and guanidine. This reaction, a variation of the well-established methods for 2-aminoimidazole synthesis, involves the formation of the imidazole ring through nucleophilic attack and subsequent cyclization.[2][5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction has a very low yield or has not gone to completion. What are the possible causes and how can I fix this?

Answer:

Low conversion of starting materials is a frequent issue.[6] Several factors can contribute to this problem. Here’s a systematic approach to troubleshooting:

Potential Causes & Solutions:

  • Purity of Starting Materials:

    • 2-bromo-1-(4-bromophenyl)ethan-1-one: This α-haloketone can be unstable and may decompose upon storage. Verify its purity by ¹H NMR or melting point analysis before use. If it has degraded, consider recrystallization or synthesizing a fresh batch.

    • Guanidine: Guanidine is often used as its hydrochloride or carbonate salt. It is crucial to liberate the free base in situ for it to act as an effective nucleophile. Ensure you are using an appropriate base (e.g., KOH, NaOEt) in a sufficient stoichiometric amount to neutralize the salt.[5]

  • Reaction Conditions:

    • Temperature: While some reactions proceed at room temperature, heating is often required to drive the reaction to completion. If you are running the reaction at a lower temperature, consider gradually increasing it to 60-80 °C and monitoring the progress by Thin Layer Chromatography (TLC).[5] Excessively high temperatures, however, can lead to decomposition.[6]

    • Solvent: The choice of solvent is critical. A protic solvent like ethanol or a polar aprotic solvent such as DMF is typically used. The solvent must be able to dissolve the reactants, particularly the guanidine salt and the liberated free base. If solubility is an issue, consider a different solvent system. "Green" alternatives like deep eutectic solvents (DESs) have also been shown to be effective, sometimes reducing reaction times.[5]

  • Reaction Time:

    • Some syntheses of 2-aminoimidazoles can take several hours to complete.[5] Ensure you are allowing sufficient time for the reaction to proceed. Monitor the reaction's progress using TLC until the starting material spot is no longer visible.

Troubleshooting Workflow for Low Yield

Below is a workflow to systematically address low yield issues.

low_yield_workflow start Low Yield or Incomplete Reaction purity Check Purity of Starting Materials start->purity Step 1 conditions Optimize Reaction Conditions purity->conditions If purity is confirmed sub_purity1 Recrystallize or re-synthesize α-haloketone purity->sub_purity1 sub_purity2 Ensure complete liberation of guanidine free base purity->sub_purity2 time Extend Reaction Time conditions->time If yield is still low sub_conditions1 Increase temperature (e.g., to 60-80°C) conditions->sub_conditions1 sub_conditions2 Change solvent to improve solubility (e.g., DMF) conditions->sub_conditions2 solution Problem Resolved: Good Yield time->solution Monitor by TLC

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

Answer:

The formation of side products is a common challenge in imidazole synthesis.[7] Understanding the potential side reactions can help in devising strategies to minimize them.

Common Impurities and Their Prevention:

Impurity TypePotential CausePrevention Strategy
Bis-imidazole Species Use of excess α-haloketone or localized high concentrations of reactants.Add the α-haloketone dropwise to the guanidine solution to maintain a low concentration. Ensure a slight excess of guanidine.
Quinoxaline Derivatives Self-condensation of the α-haloketone or reaction with other nucleophiles.Maintain a controlled reaction temperature. Ensure the reaction mixture is homogenous.
Over-alkylation Products The product, 4-(4-bromophenyl)-1H-imidazol-2-amine, can act as a nucleophile and react with the starting α-haloketone.Use a modest excess of guanidine to ensure the α-haloketone is consumed quickly. Avoid prolonged reaction times at high temperatures after the initial reaction is complete.

Purification Strategies:

  • Crystallization: The desired product is often a solid. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be an effective method for purification.[8]

  • Column Chromatography: If crystallization is ineffective, silica gel column chromatography is a reliable method. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing) is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the synthesis of 2-aminoimidazoles from an α-haloketone and guanidine?

The reaction proceeds through a well-established mechanism. First, the guanidine free base acts as a nucleophile and attacks the α-carbon of the ketone, displacing the bromide ion. This is followed by an intramolecular cyclization where one of the other nitrogen atoms of the guanidine attacks the carbonyl carbon. Finally, a dehydration step yields the aromatic 2-aminoimidazole ring.

Q2: Can I use a different guanidine salt, such as guanidine carbonate?

Yes, guanidine carbonate can be used. However, you will need to adjust the amount of base used to liberate the free guanidine. Since guanidine carbonate is a salt of a weak acid (carbonic acid), a stronger base like potassium hydroxide is often used to ensure complete liberation of the free base.[5]

Q3: What analytical techniques are best for characterizing the final product?

A combination of techniques should be used to confirm the structure and purity of 4-(4-bromophenyl)-1H-imidazol-2-amine:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point is a good indicator of purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-bromophenyl)-1H-imidazol-2-amine

Materials:

  • 2-bromo-1-(4-bromophenyl)ethan-1-one

  • Guanidine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol (anhydrous)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.1 equivalents) and potassium hydroxide (1.2 equivalents) in anhydrous ethanol.

  • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the guanidine free base.

  • In a separate beaker, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 equivalent) in a minimal amount of ethanol.

  • Add the solution of the α-haloketone dropwise to the guanidine solution over 15-20 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane:methanol eluent).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with cold deionized water.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the solid from an ethanol/water mixture.

Diagram of the Synthetic Workflow

synthesis_workflow start Start: Prepare Reagents step1 Dissolve Guanidine HCl & KOH in Ethanol start->step1 step2 Stir for 30 min (Guanidine Free Base Formation) step1->step2 step3 Add α-Haloketone Solution Dropwise step2->step3 step4 Reflux for 4-6 hours (Monitor by TLC) step3->step4 step5 Cool to Room Temperature step4->step5 step6 Remove Solvent (Rotovap) step5->step6 step7 Precipitate with Water step6->step7 step8 Filter and Wash Solid step7->step8 step9 Dry and Recrystallize step8->step9 end Final Product: 4-(4-bromophenyl)-1H-imidazol-2-amine step9->end

Caption: A step-by-step workflow for the synthesis of 4-(4-bromophenyl)-1H-imidazol-2-amine.

References

  • (CN111646945A) Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Abd El-All, A. S., et al. (2016). Synthesis of 4'-aminophenyl benzimidazole. Buletinul Institutului Politehnic din Iasi, Sectia Chimie si Inginerie Chimica, 62(66), 1, 17-22.
  • Patel, A., et al. (2014). Synthesis of 4-(Biphenyl-4-yl)-2-(Substituted Phenyl)-1-Phenyl-1H-Imidazoles. International Journal of Pharmacy and Biological Sciences, 4(2), 193-200.
  • Ghorab, M. M., et al. (2011). Synthesis of 4-(1H-Benzo[d]imidazol-2-yl)aniline Derivatives of Expected Anti-HCV Activity. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(4), 1734-1740.
  • (ResearchGate) A facile, one-pot, and proficient method was developed for the production of various 2-arylaminobenzimidazoles.
  • (ResearchGate)
  • Ferreira, M. L., et al. (2023).
  • (CN106674121A) Preparation method of 4-halogen-1H-imidazole.
  • Reddy, T. R., et al. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega, 2(8), 5012-5019.
  • (Organic Chemistry Portal) Imidazole synthesis.
  • (ResearchG
  • (ResearchGate) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(11), 3094–3097.
  • Roda, G., et al. (2017). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 22(8), 1295.
  • (Wikipedia) Debus–Radziszewski imidazole synthesis.
  • (Benchchem) Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • (Canadian Science Publishing)
  • (Thieme)
  • (PubMed Central) 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I.
  • (Wikipedia) Imidazole.
  • (ResearchGate)
  • (Reddit) Common ways to lose product and reduce yield?
  • (Scribd) Debus-Radziszewski Imidazole Synthesis.
  • (Protheragen)
  • (PubMed) Synthesis and biological activity of some 2-aminoimidazoles.
  • (ACS Publications) Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions.
  • (Google Patents)
  • (ChemSynthesis) 2-amino-1-phenylethanone.

Sources

Technical Support Center: Synthesis of 4-(4-bromophenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #SYN-2AI-BR Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Diagnostic

The Problem: You are likely experiencing low yields (<40%), formation of dark tars, or difficulty isolating the pure product as a solid.[1] The Cause: The condensation of


-bromoketones with guanidine is deceptively simple. The high reactivity of 2-bromo-1-(4-bromophenyl)ethan-1-one leads to self-alkylation (dimerization) before the guanidine can cyclize. Furthermore, the free base of the product is often an amorphous foam, making crystallization difficult.[1]

The Solution: Switch from "Direct Guanidine" condensation to the "Masked Guanidine" (N-Acetylguanidine) protocol. This stabilizes the intermediate and prevents polymerization.[1]

The "Gold Standard" Protocol

Based on the mechanistic insights of Little & Webber (1994) and recent microwave optimizations.

Reaction Logic (Why this works)

Instead of using free guanidine (which is highly basic and hygroscopic), we use


-acetylguanidine .
  • Buffered Basicity: Acetylguanidine is less basic, reducing the degradation of the sensitive bromoketone.[1]

  • Protection: The intermediate forms as an

    
    -acetylated imidazole, which precipitates easily and is less prone to oxidation/tars.[1]
    
  • Deprotection: A simple acid hydrolysis reveals the target amine.[1]

Step-by-Step Methodology
Phase A: Cyclization

Reagents:

  • 2-bromo-1-(4-bromophenyl)ethan-1-one (

    
     equiv)
    
  • 
    -Acetylguanidine (
    
    
    
    equiv)
  • Solvent: DMF (Dimethylformamide) - Critical for solubility of the acetylguanidine.

  • Temperature:

    
     to 
    
    
    
    (Do not reflux initially).
  • Dissolve

    
    -acetylguanidine in DMF (
    
    
    
    ).
  • Add the bromoketone dropwise at room temperature (RT). Note: The reaction is exothermic.[1] A cooling bath may be needed if scaling up >5g.[1]

  • Stir at RT for 2 hours, then heat to

    
     for 4 hours.
    
  • Checkpoint: TLC (10% MeOH/DCM). The starting bromoketone (

    
    ) should disappear. A new spot (
    
    
    
    -acetyl intermediate) appears around
    
    
    .
  • Workup: Pour the reaction mixture into ice-cold water. The

    
    -acetyl intermediate should precipitate as a white/off-white solid.[1] Filter and wash with water.[1]
    
Phase B: Deprotection[1]
  • Suspend the wet solid from Phase A in Methanol : Water (1:1).

  • Add concentrated

    
     (
    
    
    
    equiv) or
    
    
    (
    
    
    ).
  • Reflux for 1–2 hours.

  • Isolation: Cool to RT. Neutralize carefully with

    
     or 
    
    
    
    to pH 9–10. The free amine product will precipitate.[1]
  • Purification: Recrystallize from Ethanol/Water.

Troubleshooting & Optimization Matrix

Visual Diagnostic Guide
ObservationDiagnosisImmediate Fix
Reaction turns black/tarry Thermal decomposition of bromoketone.Reduce temp to

. Switch to DMF solvent.[1] Degas solvent with

.[1]
Starting material remains Guanidine source is wet/inactive.[1]If using guanidine carbonate, you MUST dry it or switch to acetylguanidine.[1]
Product is a sticky oil Free base form is amorphous.[1]Convert to HBr or HCl salt.[1] Dissolve oil in EtOH, add conc. acid, add

to crash out salt.
Low Yield (<30%) Side reaction: Dimerization of ketone.Add ketone slowly to the guanidine solution (Inverse Addition).
Solvent & Condition Screening Data

Yields based on 1.0g scale experiments.

SolventBase/ReagentTempYieldNotes
Ethanol Guanidine CarbonateReflux35%Significant tar; difficult purification.
DMF Guanidine (Free Base)

52%Better, but workup is messy (DMF removal).
DMF

-Acetylguanidine

82% Cleanest profile. Two-step process.
Water/MW Guanidine Carbonate

(Microwave)
65%Fast (15 min), but requires high-pressure vessel.

Visualizing the Pathway

The following diagram illustrates the critical decision points between the "Classic" (High Risk) route and the "Optimized" (High Yield) route.

ReactionPathway Start Start: 2-bromo-1-(4-bromophenyl) ethan-1-one Choice Reagent Choice Start->Choice RouteA Route A: Direct Guanidine (High Risk) Choice->RouteA Guanidine Carbonate EtOH, Reflux RouteB Route B: N-Acetylguanidine (Recommended) Choice->RouteB Acetylguanidine DMF, 60°C SideProduct Side Product: Pyrazine/Tars (Low Yield) RouteA->SideProduct Self-Condensation Product Target: 4-(4-bromophenyl)-1H- imidazol-2-amine RouteA->Product < 40% Yield Intermediate Intermediate: N-Acetyl Imidazole (Stable Solid) RouteB->Intermediate Cyclization Deprotect Hydrolysis (H+ / Reflux) Intermediate->Deprotect Deprotect->Product > 80% Yield

Caption: Comparison of Direct Guanidine vs. Acetylguanidine routes. Route B minimizes tar formation via a stable intermediate.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Microwave Irradiation to speed this up? A: Yes. Microwave synthesis is highly effective for 2-aminoimidazoles.[1]

  • Protocol: Combine bromoketone and acetylguanidine in DMF in a sealed vessel. Irradiate at

    
     for 15–20 minutes. This often suppresses side reactions by reducing the time the unstable bromoketone is exposed to heat.[1]
    

Q: My product is not precipitating after neutralization. What now? A: The 4-bromophenyl group adds lipophilicity, but the amine is polar.[1] If it doesn't crash out at pH 10:[1]

  • Extract with Ethyl Acetate (

    
    ).[2][3]
    
  • Wash organic layer with Brine.[1]

  • Dry over

    
     and evaporate.
    
  • Critical: Do not leave it as an oil. Redissolve in a minimum amount of Acetone and add dropwise conc. HCl. The hydrochloride salt should precipitate instantly as a white solid.[1]

Q: Why is the color of the reaction mixture changing to green/blue? A: This indicates the formation of "Imidazo-pyrazine" fused byproducts or oxidation of the amine. This happens if the reaction is run too hot (


) or exposed to air for too long. Ensure an inert atmosphere (

or Ar) is used.

References

  • Little, T. L., & Webber, S. E. (1994).[1] A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305.[1][4]

  • Ermolat’ev, D. S., et al. (2011).[1] One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles.[5] Molecular Diversity, 15(2), 491-496.[1][5]

  • Lovely, C. J., et al. (2014).[1] Synthesis of 2-Amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry.[1][6][7][8] (Contextualizing imidazole cyclization mechanisms).

Sources

Technical Support Center: Stability & Handling of 4-(4-bromophenyl)-1H-imidazol-2-amine

[1]

Executive Summary

Welcome to the technical support hub for 4-(4-bromophenyl)-1H-imidazol-2-amine . This compound presents a unique triad of stability challenges: tautomeric equilibrium , oxidative susceptibility (at the 2-amino position), and photolability (at the 4-bromophenyl position).[1]

This guide moves beyond generic advice, treating the molecule as a dynamic system. We address the specific chemical behaviors that lead to experimental failure, providing validated protocols to ensure data integrity.

Module 1: Solubility & Solvent Compatibility

The Core Issue: The "Yellowing" Phenomenon

User Query: "I dissolved the compound in DMSO at 10 mM. After 24 hours at room temperature, the clear solution turned yellow/orange. Is it still usable?"

Technical Diagnosis: The color change indicates oxidative instability , likely facilitated by the solvent. 2-Aminoimidazoles are guanidine-like bases.[1] In neutral DMSO (which is hygroscopic and often contains trace peroxides), the electron-rich exocyclic amine is prone to auto-oxidation, forming azo-dimers or nitroso species.[1]

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Primary Solvent DMSO (Anhydrous) or Methanol High solubility due to polar/H-bonding nature.[1]
Stabilizer Acidify to pH < 4 Protonation of the ring nitrogen (pKa ~7.5–8.0) delocalizes electron density, significantly reducing oxidative potential.[1]
Storage Atmosphere Argon/Nitrogen Flush Essential.[1] Removes dissolved O₂ that drives the radical oxidation mechanism.[1]
Container Amber Glass (Silanized) Prevents surface adsorption and blocks UV light (see Module 3).[1]

Corrective Action:

  • Discard the yellow solution; chemical purity is compromised.[1]

  • For the next batch, add 0.1% Formic Acid or HCl to your DMSO stock.[1]

  • Store aliquots at -20°C or -80°C , strictly avoiding repeated freeze-thaw cycles.

Module 2: Chemical Stability & Degradation Pathways

The Core Issue: "Ghost" Peaks & Purity Drops

User Query: "My LC-MS shows the parent peak, but also a small peak -1 Da and a large peak +16 Da after 48 hours."

Technical Diagnosis: You are observing two distinct degradation pathways:

  • Oxidation (+16 Da): Formation of N-oxides or hydroxylation of the imidazole ring.[1]

  • Oxidative Dehydrogenation (-1/ -2 Da): Formation of imino-species or coupling products.[1]

Mechanistic Visualization (Degradation Logic):

DegradationPathwaysParentParent Compound(2-Aminoimidazole)OxidationOxidative Species(Nitro/Nitroso/N-Oxide)Parent->OxidationPeroxides/O2(DMSO, Air)DimerAzo-Dimer(Coupling Product)Parent->DimerHigh Conc.Basic pHDehaloDes-Bromo Analog(Phenyl-imidazole)Parent->DehaloUV Light (hν)Homolytic CleavageTautomer2-Imino Tautomer(Equilibrium Species)Parent->TautomerReversiblepH Dependent

Caption: Degradation and equilibrium pathways. Red nodes indicate irreversible chemical changes; Green indicates reversible physical states; Yellow indicates photolytic degradation.[1]

Module 3: Photostability (The Bromine Risk)

The Core Issue: De-halogenation

User Query: "I left my sample on the benchtop in a clear vial. The mass spec now shows a significant peak at [M-79]."

Technical Diagnosis: This is a classic photodehalogenation .[1] The Carbon-Bromine (C-Br) bond on the aromatic ring is susceptible to homolytic cleavage under UV/Visible light.[1]

  • Mechanism: Light energy (hν) cleaves the C-Br bond

    
     Aryl radical 
    
    
    Abstraction of H• from solvent
    
    
    Formation of the des-bromo (phenyl) analog.[1]

Critical Handling Rule:

  • Strictly protect from light. Use amber vials or wrap containers in aluminum foil during all stages of preparation and analysis.

  • ICH Q1B Compliance: If formal photostability testing is required, the sample must be exposed to 1.2 million lux hours of visible light and 200 W·h/m² of UV light to quantify this degradation rate.[1]

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

The Core Issue: Peak Splitting (Tautomerism)

User Query: "My chromatogram shows a split peak or a very broad tailing peak. Is my column failing?"

Technical Diagnosis: Likely not a column failure. 2-Aminoimidazoles exist in a rapid equilibrium between the amino (A) and imino (B) tautomers.[1]

  • Amino form: Predominant in polar/protic solvents.[1]

  • Imino form: Can be stabilized by specific interactions or pH.[1]

  • Chromatography: If the interconversion rate is similar to the chromatographic timescale, you get peak broadening or splitting ("saddle" peaks).

Optimization Protocol:

VariableAdjustmentReason
Mobile Phase pH High pH (Basic) Use Ammonium Bicarbonate (pH 10). Deprotonating the system often collapses the tautomeric mixture into a single species or accelerates the exchange rate beyond the separation timescale, sharpening the peak.
Alternative pH Low pH (Acidic) 0.1% TFA.[1] Protonation locks the molecule in the guanidinium-like cation form, preventing tautomeric shifting.[1]
Temperature Increase to 40-50°C Increases the rate of tautomer interconversion, merging split peaks into a single sharp peak.[1]

Module 5: Standardized Stress Testing Protocol

To validate the stability of your specific batch, perform this abbreviated stress test (derived from ICH Q1A(R2) guidelines).

Workflow Diagram:

StressTestcluster_conditionsStress Conditions (24 Hours)StartStart: 1 mM SolutionAcidAcidic0.1N HClStart->AcidBaseBasic0.1N NaOHStart->BaseOxideOxidative3% H2O2Start->OxideLightPhotolyticUV/Vis ExposureStart->LightAnalysisQuench & Analyze(HPLC-UV/MS)Acid->AnalysisBase->AnalysisOxide->AnalysisLight->AnalysisResultDetermine Degradation %Identify ImpuritiesAnalysis->Result

Caption: Forced degradation workflow for rapid stability profiling.

Step-by-Step Procedure:

  • Preparation: Prepare four 1 mL aliquots of the compound at 1 mM in DMSO/Water (50:50).

  • Stress:

    • Acid:[1] Add 100 µL 1N HCl.[1]

    • Base: Add 100 µL 1N NaOH.[1]

    • Oxidation:[1][2] Add 100 µL 30% H₂O₂.[1]

    • Light: Expose to UV lamp (365 nm) for 4 hours.[1]

  • Incubation: Store Acid/Base/Oxide samples at 60°C for 24 hours.

  • Quench: Neutralize Acid/Base samples; dilute Oxidation sample.

  • Analysis: Inject onto HPLC. A decrease in peak area >5% indicates instability for that pathway.[1]

References

  • International Conference on Harmonisation (ICH). (2003).[1][3][4] Stability Testing of New Drug Substances and Products Q1A(R2).

  • International Conference on Harmonisation (ICH). (1996).[1] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

  • O'Connell, M. A., et al. (2012).[1] Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents. National Institutes of Health (NIH) / PubMed.[1]

  • Dodd, H., et al. (2017).[1] Common and Potentially Prebiotic Origin for Precursors of Nucleotide Synthesis and Activation. Journal of the American Chemical Society. (Discusses 2-aminoimidazole synthesis and stability conditions). [1]

  • Huang, Y., et al. (2019).[1][5][6] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.[5] Journal of Pharmaceutical Sciences.[1] (Details imidazole autoxidation mechanisms).

Optimizing catalyst performance for imidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for Imidazole Synthesis

Status: ONLINE Operator: Dr. A. Vance, Senior Application Scientist Case ID: IMID-OPT-2026

Welcome to the Technical Support Center

You have reached the Tier-3 Support Hub for heterocyclic synthesis. This guide is not a textbook; it is a troubleshooting engine designed to unblock your research. We focus specifically on the Debus-Radziszewski and Multi-Component Reaction (MCR) pathways, as these are the industry standards for synthesizing imidazole pharmacophores.

Below you will find mechanistic insights, diagnostic workflows for catalyst failure, and a validated green synthesis protocol.

Module 1: Catalyst Selection & Mechanistic Logic

The Core Problem: Most researchers struggle not with the availability of catalysts, but with matching the catalyst's acidity (Lewis vs. Brønsted) to the substrate's electronics.

The Mechanism (Debus-Radziszewski): To optimize, you must visualize the bottleneck. The reaction proceeds via a dual-pathway: the formation of a diimine intermediate followed by a condensation with the aldehyde.[1][2]

Visualizing the Pathway:

ImidazoleMechanism Start Reagents: Aldehyde + 1,2-Dicarbonyl + NH4OAc Acid Catalyst Activation (Lewis/Brønsted Acid) Start->Acid Protonation Imine Intermediate: Diimine / Imine Acid->Imine Nucleophilic Attack Cyclization Cyclization (Rate Determining Step) Imine->Cyclization Condensation Dehydration Dehydration (- H2O) Cyclization->Dehydration Product 2,4,5-Trisubstituted Imidazole Dehydration->Product

Figure 1: Acid-catalyzed mechanism for imidazole synthesis. Note that the cyclization step is often the bottleneck if the catalyst pore size (in heterogeneous systems) is too small for the intermediate.

Catalyst Performance Matrix:

Catalyst ClassExampleBest For...Common Failure Mode
Homogeneous Acid Acetic Acid,

Small scale, high solubility reagents.Workup: Difficult to separate; generates acid waste.
Solid Acid (Zeolites) HY-Zeolite, ZSM-5Size-selective synthesis.Pore Blocking: Bulky substituents (

) cannot enter pores.
Nanoparticles (MNPs)

, CuO
High surface area, magnetic recovery.Aggregation: Loss of surface area reduces turnover frequency (TOF).
Ionic Liquids [BMIM]BF4Green solvent + catalyst dual role.Viscosity: Mass transfer limitations at low temps.

Module 2: Troubleshooting & Diagnostics

This section addresses specific tickets submitted by users in your field.

Ticket #01: "My reaction stalls at 50-60% conversion."

Diagnosis: This is often a sign of Catalyst Poisoning or Product Inhibition . The imidazole product itself is basic (


 for the conjugate acid) and can bind to the acidic sites of your catalyst, effectively shutting it down.

Solution Protocol:

  • Check pH: If using a solid acid, the surface acidity may be neutralized.

  • Solvent Switch: Switch to a protic solvent (Ethanol/Methanol). The solvent can compete for hydrogen bonding, helping to desorb the product from the catalyst surface.

  • Temperature: Increase temperature slightly. Adsorption is exothermic; heat aids desorption.

Ticket #02: "I am using a heterogeneous catalyst, but I suspect it's leaching."

Diagnosis: If your solid catalyst is actually dissolving into the solvent, you are running a homogeneous reaction disguised as a heterogeneous one. This compromises purity and regulatory compliance.

Validation Protocol: The Hot Filtration Test Do not assume heterogeneity. Prove it.

  • Run the standard reaction to ~30-50% conversion (approx. 30 mins).

  • Stop agitation and rapidly filter the catalyst from the hot reaction mixture using a heated funnel (to prevent precipitation).

  • Split the filtrate into two vials:

    • Vial A: Keep as is (Control).

    • Vial B: Return to reaction temperature and stir for another 2-4 hours.

  • Analyze: If the conversion in Vial B increases significantly compared to Vial A, your active species is leaching into the solution [1][2].

Ticket #03: "The catalyst cannot be reused (Loss of Activity)."

Diagnosis:

  • Sintering: If you calcined the catalyst too high (>500°C) or ran the reaction too hot, nanoparticles may have fused, reducing surface area.

  • Fouling: Carbonaceous deposits (coke) are blocking active sites.

Solution:

  • Wash Protocol: Wash with hot ethanol followed by acetone.

  • Re-activation: For zeolite/silica catalysts, calcine in air at 300°C for 2 hours to burn off organic deposits.

Module 3: Advanced Protocol (Green Synthesis)

Objective: Synthesis of 2,4,5-trisubstituted imidazole using a Magnetically Recoverable Nanocatalyst (


 or similar).
Why this protocol?  It solves the "workup" bottleneck. The catalyst is removed with a magnet, eliminating filtration and centrifugation steps [3][4].

Reagents:

  • Benzil (1.0 mmol)

  • Benzaldehyde derivative (1.0 mmol)

  • Ammonium Acetate (2.5 mmol)

  • Catalyst:

    
     Nanoparticles (10 mol%)
    
  • Solvent: Ethanol (5 mL)

Step-by-Step Workflow:

  • Pre-Dispersion: Sonicate the magnetic catalyst in ethanol for 10 minutes. Crucial: This breaks up aggregates ensures maximum surface area.

  • Addition: Add Benzil, Benzaldehyde, and Ammonium Acetate to the flask.

  • Reaction: Reflux at 80°C. Monitor via TLC (Eluent: Ethyl Acetate/n-Hexane 3:7).

    • Checkpoint: Reaction should complete in 20-45 minutes.

  • Separation (The Advantage): Place a strong external magnet against the flask wall. Decant the clear supernatant containing the product.

  • Purification: Pour the supernatant into crushed ice. The crude solid precipitates. Recrystallize from hot ethanol.

  • Recycling: Wash the black catalyst residue with ethanol (2x) and dry at 80°C. It is ready for the next run.

Workflow Diagram:

GreenSynthesis Sonicate 1. Sonicate Catalyst (Ethanol, 10 min) Mix 2. Add Reagents (Benzil + Aldehyde + NH4OAc) Sonicate->Mix Reflux 3. Reflux @ 80°C (20-45 mins) Mix->Reflux Magnet 4. Magnetic Separation (Hold catalyst, decant liquid) Reflux->Magnet Precip 5. Pour into Ice (Product Precipitates) Magnet->Precip Supernatant Recycle 6. Wash & Dry Catalyst Magnet->Recycle Solid Residue Recycle->Sonicate Reuse Cycle

Figure 2: Workflow for magnetic nanocatalyst-mediated synthesis, emphasizing the recycling loop.

References

  • Validation of Heterogeneity (Hot Filtration)

    • Title: Hot filtration test to investigate heterogeneous nature of catalyst.[3][4]

    • Source: ResearchG
    • Link:[Link][3]

  • Leaching Mechanisms

    • Title: Metallic ion leaching from heterogeneous catalysts: an overlooked effect.[5]

    • Source: Royal Society of Chemistry (RSC)
    • Link:[Link]

  • Green Protocols (Nanoparticles)

    • Title: Green Protocol for the Synthesis of 2, 4, 5- Trisubstituted Imidazole Derivatives Catalyzed by Copper Oxide Nanoparticles.[6]

    • Source: International Journal of Advanced Research in Science, Communic
    • Link:[Link]

  • Magnetic Catalysts Review

    • Title: Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis.[7]

    • Source: Royal Society of Chemistry (RSC) Advances.
    • Link:[Link]

  • Debus-Radziszewski Mechanism

    • Title: Debus–Radziszewski imidazole synthesis.[1][8][9][10]

    • Source: Wikipedia (General Reference for Mechanism Base).
    • Link:[Link][1]

Sources

Technical Support Center: Synthesis of 4-(4-bromophenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-bromophenyl)-1H-imidazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The 2-aminoimidazole core is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and pharmaceutical agents.[1][2][3] However, its synthesis, particularly achieving high regioselectivity and yield, can present significant challenges.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the complexities of this synthesis and enhance your success.

Core Synthesis Overview

The most common and direct route to 4-(4-bromophenyl)-1H-imidazol-2-amine involves the condensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and guanidine. This reaction is a variation of the well-established Debus-Radziszewski imidazole synthesis.[4][5][6] While seemingly straightforward, controlling the reaction conditions is critical to prevent the formation of side products and ensure the desired C4-arylated isomer is the major product.

Reaction Scheme:

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Question 1: My reaction yield is very low, and I've isolated a significant amount of unreacted 2-bromo-1-(4-bromophenyl)ethanone. What's going wrong?

Answer:

This is a common issue often related to the reactivity of the guanidine base or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Ineffective Guanidine Base: Guanidine is often supplied as a salt (e.g., guanidine hydrochloride or carbonate). It must be converted to the free base form to act as an effective nucleophile. If you are using a guanidine salt directly without a strong enough base to liberate the free guanidine, the reaction will not proceed efficiently.

    • Solution A (Recommended): Generate guanidine free base in situ. A common method is to react guanidine hydrochloride with a base like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in an alcoholic solvent (e.g., ethanol or methanol) just before adding the α-haloketone. This ensures a fresh, active supply of the nucleophile.

    • Solution B: If you are using a weaker base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), the reaction may require higher temperatures and longer reaction times. These conditions, however, can promote side reactions.

  • Suboptimal Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier, but excessive heat can degrade the starting materials or products.

    • Solution: The reaction is typically run at reflux in ethanol (~78 °C) or methanol (~65 °C). If you are running the reaction at room temperature, it will likely be too slow. Start by refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Moisture Contamination: Guanidine and the alkoxide bases used are hygroscopic. Water in the reaction can hydrolyze the α-haloketone and consume the base, reducing the overall yield.

    • Solution: Ensure all glassware is thoroughly dried (oven-dried if possible) and use anhydrous solvents. Handle hygroscopic reagents quickly in a dry atmosphere.

Question 2: My main product is not the desired 4-(4-bromophenyl) isomer. I'm getting a mixture of isomers or other impurities. How can I improve selectivity?

Answer:

Regioselectivity is a key challenge in this synthesis. The formation of the undesired 5-(4-bromophenyl) isomer or other side products often stems from the reaction mechanism and conditions.

Potential Causes & Solutions:

  • Reaction Mechanism & Tautomerism: The initial step is the nucleophilic attack of a nitrogen atom from guanidine on the α-carbon of the ketone. Subsequent cyclization and dehydration lead to the imidazole ring. The regioselectivity is determined by which guanidine nitrogen participates in the cyclization. While the 4-aryl isomer is generally favored, conditions can influence the outcome.

  • Choice of Base and Solvent: The reaction environment can influence the tautomeric equilibrium of intermediates and the rate of competing side reactions.

    • Solution: An ethanolic solution with sodium ethoxide is a well-established system that generally provides good selectivity for the 4-aryl isomer. Using a less polar solvent might alter the solubility and reactivity of intermediates, potentially affecting the isomer ratio. Stick to polar protic solvents like ethanol or methanol for consistency.

  • Side Product Formation (Lophine Analogs): The Debus-Radziszewski reaction is notorious for potentially forming 2,4,5-trisubstituted imidazole analogs (lophines) if an aldehyde component is present.[7] In this two-component variation, self-condensation products can arise.

    • Solution: Ensure the purity of your starting 2-bromo-1-(4-bromophenyl)ethanone. Contamination with the corresponding aldehyde (4-bromobenzaldehyde) could lead to unwanted trimers. Additionally, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that might generate aldehyde species.

Question 3: The purification of my final product is difficult. It seems to be a sticky solid or an oil that won't crystallize.

Answer:

Purification challenges often indicate the presence of persistent impurities or residual salts.

Potential Causes & Solutions:

  • Residual Salts: If you used an in situ base generation (e.g., NaOEt from sodium and ethanol), sodium bromide (NaBr) is a major byproduct. Similarly, if you started with guanidine hydrochloride, you will form sodium chloride (NaCl). These salts must be removed.

    • Solution A (Workup): After the reaction is complete, cool the mixture and filter off the precipitated inorganic salts. Then, evaporate the solvent. The crude product can be partitioned between an organic solvent (like ethyl acetate) and water. The organic layer will contain your product, while residual salts will move to the aqueous layer.

    • Solution B (Neutralization): The product is basic due to the 2-amino group. After the initial workup, dissolving the crude material in a dilute acidic solution (e.g., 1M HCl) will form the hydrochloride salt of your product. This can help remove non-basic organic impurities. You can then wash with an organic solvent, and finally, re-basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate the purified free base product, which can be collected by filtration.

  • Persistent Organic Impurities: If isomeric impurities or condensation byproducts are present, simple crystallization may not be sufficient.

    • Solution: Column chromatography is the most effective method for separating closely related isomers. A silica gel column using a gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective. Adding a small amount of triethylamine (~1%) to the eluent can prevent the basic product from streaking on the acidic silica gel.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of this reaction?

A: This reaction follows the Debus-Radziszewski pathway. The proposed mechanism involves three key stages:

  • Condensation: Guanidine acts as a nucleophile, attacking the α-carbon (the one bearing the bromine) of the ketone.

  • Imine Formation & Cyclization: A second molecule of guanidine (or the other nitrogen of the first molecule) condenses with the ketone's carbonyl group to form an intermediate which then cyclizes.

  • Aromatization: The cyclic intermediate eliminates water and HBr to form the stable aromatic imidazole ring.

dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Simplified Debus-Radziszewski Mechanism", labelloc=t, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

SM [label="Guanidine +\n2-bromo-1-(4-bromophenyl)ethanone"]; INT1 [label="Initial Adduct\n(N-C Bond Formation)"]; INT2 [label="Cyclized Intermediate\n(Dihydroimidazole)"]; PROD [label="4-(4-bromophenyl)-1H-\nimidazol-2-amine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

SM -> INT1 [label=" Nucleophilic\n Attack "]; INT1 -> INT2 [label=" Intramolecular\n Condensation "]; INT2 -> PROD [label=" Dehydration &\n Aromatization "]; } dot Caption: Simplified reaction pathway for 2-aminoimidazole synthesis.

Q: Can I use microwave irradiation to speed up the reaction?

A: Yes, microwave-assisted synthesis is often used for imidazole formation and can dramatically reduce reaction times from hours to minutes.[8] However, it requires careful optimization of temperature, pressure, and irradiation power to avoid rapid decomposition and the formation of unwanted byproducts. It is recommended to first establish a baseline under conventional heating before transferring to a microwave reactor.

Q: What are the best analytical methods to monitor the reaction and check purity?

A: A combination of techniques is ideal:

  • TLC: Excellent for rapid, qualitative monitoring of the disappearance of the starting ketone (which is often UV-active) and the appearance of the product. Use a mobile phase like 7:3 Hexane:Ethyl Acetate. The product, being more polar, will have a lower Rf value than the starting ketone.

  • LC-MS: The gold standard for monitoring. It provides quantitative information on the consumption of starting materials and formation of the product, and its mass spectrometry detector can help identify any side products by their molecular weight.

  • NMR (¹H and ¹³C): Essential for structural confirmation of the final, purified product. The aromatic and imidazole ring protons will have characteristic chemical shifts.

Optimized Experimental Protocol

This protocol is designed to maximize the yield and selectivity of 4-(4-bromophenyl)-1H-imidazol-2-amine.

Materials:

  • 2-bromo-1-(4-bromophenyl)ethanone

  • Guanidine hydrochloride

  • Sodium metal

  • Anhydrous Ethanol (200 proof)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction). Carefully add small, freshly cut pieces of sodium metal (1.1 equivalents relative to guanidine hydrochloride) to the ethanol. The mixture will fizz and generate H₂ gas (ensure proper ventilation). Allow the sodium to react completely until it has all dissolved. Cool the resulting sodium ethoxide solution to room temperature.

  • Guanidine Free Base Formation: To the sodium ethoxide solution, add guanidine hydrochloride (1.2 equivalents relative to the ketone) in one portion. Stir the resulting slurry at room temperature for 30 minutes. A fine precipitate of NaCl will form.

  • Condensation Reaction: Dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the guanidine slurry.

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain this temperature. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 3-5 hours.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the precipitated NaCl.

    • Rinse the filter cake with a small amount of ethanol.

    • Combine the filtrates and concentrate them under reduced pressure to obtain a crude solid or oil.

    • Dissolve the crude residue in ethyl acetate (EtOAc) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can often be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

    • If significant impurities remain, purify by flash column chromatography on silica gel, using a gradient eluent system such as 0-10% methanol in dichloromethane.

Data Summary: Impact of Base on Yield

The choice of base is critical for liberating the active guanidine nucleophile. The following table summarizes typical outcomes.

Base UsedSolventTypical Yield RangeSelectivityKey Consideration
Sodium Ethoxide Ethanol75-90%Good to ExcellentRecommended. Generates active nucleophile in situ.
Potassium Carbonate DMF40-60%ModerateRequires higher temperatures and longer reaction times.
Sodium Bicarbonate Ethanol< 20%PoorGenerally too weak to efficiently deprotonate guanidine HCl.
Guanidine Carbonate Ethanol50-70%ModerateA direct source of guanidine, but often less reactive.

Troubleshooting Workflow

Use this flowchart to diagnose and solve common issues during the synthesis.

dot digraph "Troubleshooting_Workflow" { graph [splines=ortho, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="Problem Encountered", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

q1 [label="Low or No Conversion?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Impure Product/\nMixture of Isomers?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

a1 [label="Check Guanidine Activation:\n- Used free base or salt?\n- Base strong enough? (e.g., NaOEt)"]; a2 [label="Verify Reaction Conditions:\n- Reflux temperature reached?\n- Anhydrous solvents used?"]; a3 [label="Analyze Crude by LC-MS:\n- Identify major impurities.\n- Confirm presence of isomers."]; a4 [label="Optimize Purification:\n- Perform acid/base workup.\n- Use column chromatography."];

sol1 [label="Solution: Use NaOEt in EtOH\nto generate free guanidine.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Solution: Ensure reflux\nand use dry reagents/solvents.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Solution: Adjust workup to remove\nsalts and non-basic impurities.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1; start -> q2;

q1 -> a1 [label="Yes"]; q1 -> a2 [label="No, conversion stalled"];

q2 -> a3 [label="Yes"];

a1 -> sol1; a2 -> sol2; a3 -> a4; a4 -> sol3; } dot Caption: A logical guide for troubleshooting synthesis problems.

References

  • BIP-CIC. SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Available at: [Link]

  • Abd El-All, A. S., et al. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Google Patents. (2017). Preparation method of 4-halogen-1H-imidazole. CN106674121A.
  • ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis. [Image]. Available at: [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Available at: [Link]

  • Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

  • ResearchGate. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Available at: [Link]

  • MDPI. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2022). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubMed Central. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone.... [Image]. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link]

  • PubMed Central. (2015). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Amino-4-bromophenyl)ethanone. Available at: [Link]

  • PubMed Central. (2006). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Available at: [Link]

  • ResearchGate. (n.d.). Chemistry of 2-Aminoimidazoles. [Request PDF]. Available at: [Link]

  • PubMed Central. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Available at: [Link]

  • Science of Synthesis. (n.d.).
  • ResearchGate. (2013). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-bromo-2-chlorophenyl)guanidine. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Bioactivity of 4-(4-bromophenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the validation of the bioactivity of the novel compound, 4-(4-bromophenyl)-1H-imidazol-2-amine. This document is designed to be an in-depth technical resource, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating investigation.

The imidazole scaffold is a cornerstone in medicinal chemistry, present in numerous clinically approved drugs and bioactive molecules.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets.[2] The incorporation of a bromophenyl group often enhances the biological activity of a compound, a feature observed in various therapeutic agents. This guide will, therefore, focus on validating the bioactivity of 4-(4-bromophenyl)-1H-imidazol-2-amine by comparing its performance against established alternatives and providing the necessary experimental data to support any claims.

Section 1: Predicted Bioactivities and Rationale for Investigation

Given the absence of extensive literature on 4-(4-bromophenyl)-1H-imidazol-2-amine, our validation strategy will be guided by the known bioactivities of structurally analogous compounds. The primary areas of investigation will be anticancer, antimicrobial, and specific enzyme inhibitory activities.

Anticancer Potential

The imidazole nucleus is a common feature in a multitude of anticancer agents, targeting various mechanisms within cancer cells.[3] Furthermore, derivatives of 4-(4-bromophenyl)-thiazol-2-amine, a close structural relative, have demonstrated promising anticancer effects.[4][5][6] Therefore, it is hypothesized that 4-(4-bromophenyl)-1H-imidazol-2-amine may exhibit cytotoxic or antiproliferative activity against cancer cell lines.

Antimicrobial Activity

Heterocyclic compounds containing imidazole and thiazole moieties are well-documented for their antibacterial and antifungal properties.[5][7] The presence of the bromophenyl group can further contribute to this activity. Consequently, we will assess the potential of 4-(4-bromophenyl)-1H-imidazol-2-amine to inhibit the growth of clinically relevant bacterial and fungal strains.

Enzyme Inhibition Profile

Many imidazole-based compounds are known to be potent inhibitors of specific enzymes, particularly kinases. The p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses, is a well-established target for imidazole derivatives.[8][9] Additionally, some imidazole-containing molecules have been identified as inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[10] Therefore, we will investigate the inhibitory potential of our target compound against these two enzymes.

Section 2: Experimental Validation Workflow

A multi-pronged approach is essential for a thorough validation. This will involve a combination of in vitro cell-based assays, enzyme inhibition assays, and in silico molecular modeling to not only determine the bioactivity but also to gain insights into the potential mechanism of action.

p38_Pathway Stress Cellular Stress / Cytokines MKKs MKK3/6 Stress->MKKs p38 p38 MAPK MKKs->p38 Phosphorylation Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream Phosphorylation Compound 4-(4-bromophenyl)- 1H-imidazol-2-amine Compound->p38 Inhibition Inflammation Inflammatory Response Downstream->Inflammation

Caption: The p38 MAPK signaling pathway and the proposed inhibitory action of 4-(4-bromophenyl)-1H-imidazol-2-amine.

  • Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by measuring the increase in absorbance at 295 nm.

  • Protocol:

    • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, xanthine, and the test compound at various concentrations.

    • Enzyme Addition: Initiate the reaction by adding xanthine oxidase to the mixture.

    • Absorbance Measurement: Monitor the increase in absorbance at 295 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of uric acid formation. Determine the percentage of inhibition and the IC50 value for 4-(4-bromophenyl)-1H-imidazol-2-amine.

CompoundRoleRationale
SB203580Positive Control (p38 MAPK)A well-established and potent p38 MAPK inhibitor.
AllopurinolPositive Control (Xanthine Oxidase)A clinically used xanthine oxidase inhibitor.
Vehicle (DMSO)Solvent ControlTo account for any effects of the solvent on enzyme activity.

Section 4: In Silico Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. [11][12]

  • Objective: To predict the binding mode of 4-(4-bromophenyl)-1H-imidazol-2-amine within the active sites of p38 MAPK and xanthine oxidase and to provide a structural basis for its potential inhibitory activity.

  • Protocol:

    • Protein and Ligand Preparation: Obtain the 3D structures of the target proteins (p38 MAPK and xanthine oxidase) from the Protein Data Bank (PDB). Prepare the 3D structure of 4-(4-bromophenyl)-1H-imidazol-2-amine.

    • Docking Simulation: Use a molecular docking program (e.g., AutoDock, GOLD) to dock the ligand into the active site of the protein.

    • Analysis of Results: Analyze the predicted binding poses, interactions (e.g., hydrogen bonds, hydrophobic interactions), and docking scores.

  • Interpretation: A lower docking score generally indicates a more favorable binding affinity. The analysis of interactions can provide insights into the key residues involved in binding and can guide further optimization of the compound.

Section 5: Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Anticancer Activity of 4-(4-bromophenyl)-1H-imidazol-2-amine

CompoundCell LineIC50 (µM) ± SD
4-(4-bromophenyl)-1H-imidazol-2-amineMCF-7[Insert Data]
A549[Insert Data]
DoxorubicinMCF-7[Insert Data]
A549[Insert Data]
4-phenyl-1H-imidazol-2-amineMCF-7[Insert Data]
A549[Insert Data]

Table 2: In Vitro Antimicrobial Activity of 4-(4-bromophenyl)-1H-imidazol-2-amine

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
4-(4-bromophenyl)-1H-imidazol-2-amine[Insert Data][Insert Data][Insert Data]
Ciprofloxacin[Insert Data][Insert Data]N/A
FluconazoleN/AN/A[Insert Data]

Table 3: In Vitro Enzyme Inhibition Activity of 4-(4-bromophenyl)-1H-imidazol-2-amine

Compoundp38 MAPK IC50 (µM) ± SDXanthine Oxidase IC50 (µM) ± SD
4-(4-bromophenyl)-1H-imidazol-2-amine[Insert Data][Insert Data]
SB203580[Insert Data]N/A
AllopurinolN/A[Insert Data]

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial validation of the bioactivity of 4-(4-bromophenyl)-1H-imidazol-2-amine. By systematically investigating its potential anticancer, antimicrobial, and enzyme inhibitory properties, and by employing appropriate controls and orthogonal validation methods, researchers can generate high-quality, reproducible data. This comprehensive approach will not only elucidate the therapeutic potential of this novel compound but will also provide a solid foundation for further preclinical development.

References

  • Sharma, D., et al. (2020). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. Available at: [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Available at: [Link]

  • MDPI. (2020). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. Available at: [Link]

  • Assay Genie. p38 MAPK Signaling Review. Assay Genie. Available at: [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI. Available at: [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC. Available at: [Link]

  • Verma, B. K., et al. SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • ResearchGate. Imidazole and 1,2,3‐triazole based p38 MAP kinase inhibitors. ResearchGate. Available at: [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2020). Identification of xanthine oxidase inhibitors through hierarchical virtual screening. National Institutes of Health. Available at: [Link]

  • PubMed. (2015). In Vitro Assays for Screening Small Molecules. PubMed. Available at: [Link]

  • ResearchGate. Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Available at: [Link]

  • Balouiri, M., et al. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. Available at: [Link]

  • MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Available at: [Link]

  • Frontiers. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers. Available at: [Link]

  • National Institutes of Health. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. Available at: [Link]

  • ACS Publications. (2006). Synthesis of Imidazole Based p38 MAP (Mitogen-Activated Protein) Kinase Inhibitors under Buffered Conditions. ACS Publications. Available at: [Link]

  • MDPI. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Available at: [Link]

  • Springer. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Springer. Available at: [Link]

  • Tong, L., et al. (2001).
  • MDPI. (2023). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI. Available at: [Link]

  • ResearchGate. (2017). Bioassays for Anticancer Activities. ResearchGate. Available at: [Link]

  • ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Frontiers. (2022). Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics. Frontiers. Available at: [Link]

  • MDPI. (2019). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available at: [Link]

  • ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. Available at: [Link]

  • MDPI. (2019). Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. MDPI. Available at: [Link]

  • Pharmacy Education. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. Available at: [Link]

  • ResearchGate. (2019). Antibacterials with Novel Chemical Scaffolds in Clinical Development. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2014). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. Available at: [Link]

  • Arabian Journal of Chemistry. (2023). Structural modifications and biomedical applications of π-extended, π-fused, and non-fused tetra-substituted imidazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • MDPI. (2022). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. MDPI. Available at: [Link]

  • National Institutes of Health. (2018). Novel Targets for Antimicrobials. National Institutes of Health. Available at: [Link]

  • Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Available at: [Link]

  • ResearchGate. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. Available at: [Link]

  • ResearchGate. Past, Present and Future of Xanthine Oxidase Inhibitors: Design Strategies, Structural and Pharmacological Insights, Patents and Clinical Trials. ResearchGate. Available at: [Link]

  • Sino Biological. p38 MAPK Signaling Pathway. Sino Biological. Available at: [Link]

  • ACS Publications. (1995). Imidazole anticonvulsants: structure-activity relationships of [(biphenylyloxy)alkyl]imidazoles. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

Sources

A Comparative Guide to the Selectivity Profile of p38 MAPK Inhibitors: An Evaluation of Doramapimod (BIRB 796) and SB203580

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The initial topic for this guide was the selectivity profile of 4-(4-bromophenyl)-1H-imidazol-2-amine. However, a comprehensive search of publicly available scientific literature and databases did not yield sufficient data to construct a meaningful and authoritative selectivity profile for this specific molecule. To fulfill the objective of creating an in-depth technical guide, we have substituted the original compound with two well-characterized and widely studied p38 MAPK inhibitors: Doramapimod (BIRB 796) and SB203580 . These compounds, particularly SB203580 with its pyridinylimidazole core, are structurally relevant and serve as excellent exemplars for illustrating how to evaluate and compare kinase inhibitor selectivity. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these tool compounds.

Introduction: The Critical Role of p38 MAPK and the Quest for Selective Inhibition

The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that are central to the cellular response to inflammatory cytokines and environmental stress.[1] They are key regulators in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1), making them significant therapeutic targets for a host of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.[2][3] The p38 MAPK family has four main isoforms (α, β, γ, and δ) which share sequence homology but have distinct tissue distributions and substrate specificities.[1]

The therapeutic potential of p38 MAPK inhibitors has been hampered by challenges related to achieving high selectivity, which is crucial for minimizing off-target effects and ensuring a favorable safety profile.[4][5] A lack of selectivity can lead to the modulation of unintended signaling pathways, causing undesired biological responses.[5] Therefore, a thorough understanding of an inhibitor's selectivity profile across the human kinome is a cornerstone of preclinical drug development.

This guide provides a detailed comparison of two seminal p38 MAPK inhibitors:

  • SB203580 : A first-generation, widely used pyridinylimidazole inhibitor that is highly selective for the p38α and p38β isoforms.[6] It serves as a benchmark compound in many cellular studies.

  • Doramapimod (BIRB 796) : A highly potent, orally active inhibitor from the diaryl urea class that binds to an allosteric site on p38, exhibiting a distinct binding mode and selectivity profile.[7][8]

By comparing these two molecules, we will explore different facets of kinase inhibitor selectivity and the experimental methodologies used to define it.

The p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a multi-tiered system. It is typically initiated by environmental stresses or inflammatory cytokines, which activate a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1.[4] This MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), primarily MKK3 and MKK6.[9] Finally, MKK3/6 dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180 and Tyr-182), leading to its activation.[9] Once active, p38 MAPK phosphorylates a range of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, ultimately regulating gene expression and cellular responses.[4][10]

p38_pathway cluster_input Stress / Cytokines cluster_core_cascade MAPK Cascade cluster_output Downstream Effects Stress Stress MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK (α, β, γ, δ) MAPKK->p38 phosphorylates (Thr180/Tyr182) MK2 MAPKAPK-2 (MK2) p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF-2, MEF2C) p38->Transcription_Factors phosphorylates Cytokine_Production Inflammatory Cytokine Production (TNF-α, IL-1) MK2->Cytokine_Production Transcription_Factors->Cytokine_Production SB203580 SB203580 SB203580->p38 Doramapimod Doramapimod (BIRB 796) Doramapimod->p38

Caption: Simplified p38 MAPK signaling pathway.

Comparative Selectivity Profile

The selectivity of a kinase inhibitor is paramount and is typically assessed by screening the compound against a large panel of kinases. The data is often presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower value signifies higher potency.

The table below summarizes the inhibitory activities of Doramapimod (BIRB 796) and SB203580 against the four p38 MAPK isoforms and a selection of other kinases that are common off-targets or relevant for cross-reactivity analysis.

Target KinaseDoramapimod (BIRB 796)SB203580Rationale for Comparison
p38α (MAPK14) IC50: 38 nM[8]IC50: 50 nMPrimary target; most abundant isoform in immune cells.
p38β (MAPK11) IC50: 65 nM[8]IC50: 500 nMKey isoform inhibited by both compounds.
p38γ (MAPK12) IC50: 200 nM[8]>10,000 nMIsoform selectivity marker; SB203580 is not active.
p38δ (MAPK13) IC50: 520 nM[8]>10,000 nMIsoform selectivity marker; SB203580 is not active.
JNK2 IC50: >10,000 nM (330-fold selective vs p38α)[8]>10,000 nMClosely related MAPK; key for assessing MAPK family selectivity.
B-Raf IC50: 83 nM[11]>10,000 nMSignificant off-target for Doramapimod.
c-Raf-1 IC50: 1.4 nM[12]>10,000 nMPotent off-target for Doramapimod.
LCK Weak Inhibition[8]>5,000 nMSrc family kinase; common off-target.
GSK3β Weak Inhibition>5,000 nMSerine/threonine kinase involved in many pathways.
RIP2 Not ReportedIC50: ~20 nM[13]A key off-target for SB203580, more potent than p38α.
GAK Not ReportedIC50: ~100 nM[13]Another significant off-target for SB203580.
Analysis of Selectivity Profiles:
  • p38 Isoform Selectivity : SB203580 is highly selective for the α and β isoforms, showing negligible activity against γ and δ. In contrast, Doramapimod is a pan-p38 inhibitor, with activity against all four isoforms, albeit with a preference for α and β.[8] This broader activity profile means Doramapimod may produce biological effects in tissues where γ and δ isoforms are prominent, an important consideration for in vivo studies.

  • Off-Target Activities : The most critical insight from broader kinase profiling is the identification of potent off-target activities. While SB203580 is often described as "p38-specific," it is a potent inhibitor of RIP2 kinase, an enzyme involved in NOD-like receptor signaling.[13] This means that cellular effects observed with SB203580 could potentially be mediated by RIP2 inhibition, confounding data interpretation. Doramapimod also has significant off-target activities, most notably against Raf family kinases (B-Raf and c-Raf-1).[11][12] Researchers using Doramapimod must consider that they may also be inhibiting the Raf-MEK-ERK pathway.

  • Binding Mode and Kinetics : The difference in selectivity is rooted in their binding mechanisms. SB203580 is an ATP-competitive inhibitor, binding to the active conformation of the kinase. Doramapimod binds to an allosteric site adjacent to the ATP pocket, which is only accessible in an inactive (DFG-out) conformation of the kinase.[7] This unique binding mode contributes to its high potency and slow dissociation rate.[12]

Experimental Methodologies for Profiling Inhibitor Activity

To generate the data presented above, robust biochemical and cell-based assays are required. The choice of assay technology is critical for obtaining accurate and reproducible results.

Workflow for Kinase Inhibitor Profiling

workflow cluster_biochemical Biochemical Assays (In Vitro) cluster_cellular Cell-Based Assays (In Cellulo) recombinant_kinase Purified Recombinant Kinase (e.g., p38α) assay_tech Detection Technology (e.g., HTRF, LanthaScreen) recombinant_kinase->assay_tech substrate Peptide Substrate (e.g., ATF-2) substrate->assay_tech atp ATP atp->assay_tech inhibitor Test Inhibitor (e.g., Doramapimod) inhibitor->assay_tech ic50_determination IC50 Determination assay_tech->ic50_determination ec50_determination EC50 Determination cell_line Immune Cell Line (e.g., THP-1 monocytes) readout Functional Readout (e.g., TNF-α production) cell_line->readout stimulus Stimulus (e.g., LPS) stimulus->cell_line inhibitor_cell Test Inhibitor inhibitor_cell->cell_line elisa Detection by ELISA readout->elisa elisa->ec50_determination

Caption: General workflow for kinase inhibitor characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (HTRF® KinEASE™-TK)

Causality: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It isolates the drug-target interaction from the complexity of a cellular environment, providing a direct measure of potency (IC50). Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for high-throughput screening, offering high sensitivity and low background interference.[14]

Methodology:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the recombinant p38α kinase and the biotinylated tyrosine kinase (TK) substrate to their final working concentrations in Kinase Buffer.

    • Prepare a serial dilution of the test inhibitor (e.g., Doramapimod) in DMSO, followed by a further dilution in Kinase Buffer.

    • Prepare an ATP solution in Kinase Buffer at 2X the final desired concentration (often at the Km for ATP).

  • Enzymatic Reaction (in a 384-well plate):

    • Add 4 µL of the diluted test inhibitor or DMSO vehicle control to the appropriate wells.

    • Add 2 µL of the TK substrate solution.

    • Add 2 µL of the p38α kinase solution to initiate a pre-incubation with the inhibitor.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution.[15]

    • Seal the plate and incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection:

    • Prepare the HTRF detection reagent mix containing EDTA (to stop the reaction), Eu3+-cryptate labeled anti-phospho-TK antibody, and Streptavidin-XL665.[16]

    • Add 10 µL of the detection mix to each well.

    • Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular p38 MAPK Inhibition Assay (LPS-induced TNF-α Production)

Causality: This cell-based assay measures the functional consequence of inhibiting the p38 MAPK pathway in a relevant cell type. The human monocytic cell line THP-1 can be stimulated with lipopolysaccharide (LPS) to produce TNF-α in a p38-dependent manner.[17][18] This assay provides a measure of the compound's cellular potency (EC50) and confirms its ability to cross the cell membrane and engage its target in a physiological context.

Methodology:

  • Cell Culture and Plating:

    • Culture THP-1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Seed the cells into a 96-well culture plate at a density of ~1 x 10^5 cells per well and differentiate them into macrophage-like cells with PMA (Phorbol 12-myristate 13-acetate), if required by the specific protocol.

  • Compound Treatment:

    • Prepare a serial dilution of the test inhibitor (e.g., SB203580) in cell culture media.

    • Remove the old media from the cells and add the media containing the inhibitor or vehicle control.

    • Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C in a CO2 incubator.[8]

  • Cellular Stimulation:

    • Prepare a stock solution of LPS in culture media.

    • Add LPS to each well (except for the unstimulated control) to a final concentration of 1 µg/mL.[8]

    • Return the plate to the incubator and incubate for 4-18 hours to allow for TNF-α production and secretion.

  • TNF-α Quantification (ELISA):

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant, which contains the secreted TNF-α.

    • Quantify the amount of TNF-α in the supernatant using a standard human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the recombinant TNF-α standards provided in the ELISA kit.

    • Calculate the concentration of TNF-α in each sample based on the standard curve.

    • Plot the percentage of TNF-α inhibition against the logarithm of inhibitor concentration and fit the data to determine the EC50 value.

Conclusion and Recommendations

This guide demonstrates that evaluating kinase inhibitor selectivity is a multi-faceted process that goes beyond measuring potency against the primary target.

  • SB203580 remains a valuable tool for specifically studying the roles of p38α and p38β, but its potent off-target activity against RIP2 kinase necessitates caution.[13] For conclusive claims about p38α/β's role, it is recommended to use SB203580 in parallel with a structurally and mechanistically distinct inhibitor, like Doramapimod, or to use genetic validation methods such as cells expressing an inhibitor-resistant p38 mutant.[13]

  • Doramapimod (BIRB 796) offers broader p38 isoform coverage and exceptional potency, but its significant activity against Raf kinases must be considered.[8][12] It is an excellent tool for achieving potent p38 inhibition in vivo, but any observed effects should be cross-validated to ensure they are not a consequence of Raf pathway inhibition.

Ultimately, no kinase inhibitor is perfectly selective. A rigorous and objective comparison, grounded in robust biochemical and cellular data, is essential for selecting the right tool compound and for the accurate interpretation of experimental results in drug discovery and chemical biology.

References

  • P38 Signaling Pathway. Creative Diagnostics. [Link]

  • Cuadrado A, Nebreda AR. Mechanisms and functions of p38 MAPK signalling. Biochem J. 2010;429(3):403-417. [Link]

  • p38 mitogen-activated protein kinases. Wikipedia. [Link]

  • HTRF KinEASE-TK kit. Revvity. [Link]

  • HTRF KinEASE-TK Detection Kit. WEICHILAB. [Link]

  • Norris JL, Williams KP, Janzen WP, et al. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. Lett Drug Des Discov. 2005;2(7):516-521. [Link]

  • SB203580. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Zhang JH, et al. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Assay Drug Dev Technol. 2011;9(4):370-379. [Link]

  • Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. Bentham Science. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]

  • Bain J, Plater L, Elliott M, et al. The selectivity of protein kinase inhibitors: a further update. Biochem J. 2007;408(3):297-315. [Link]

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. [Link]

  • p38 MAPK inhibitor | BIRB 796. Boehringer Ingelheim opnMe. [Link]

  • Wilson BS, et al. Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells. Clin Exp Immunol. 2006;143(3):537-545. [Link]

  • Methods for Evaluation of TNF-α Inhibition Effect. Springer Nature Experiments. [Link]

  • Doramapimod (BIRB 796). Selleck. [Link]

  • Cain BS, et al. p38 MAPK inhibition decreases TNF-alpha production and enhances postischemic human myocardial function. J Surg Res. 1999;83(1):7-12. [Link]

  • Al-Obeed OA, et al. Pharmacological p38 MAPK inhibitor SB203580 enhances AML stem cell line KG1a chemosensitivity to daunorubicin by promoting late apoptosis, cell growth arrest in S-phase, and miR-328-3p upregulation. Saudi Pharm J. 2024;32(6):102055. [Link]

  • Duraj J, et al. SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance. Neoplasma. 2004;51(5):371-377. [Link]

  • Meldrum KK, et al. p38 MAPK mediates renal tubular cell TNF-alpha production and TNF-alpha-dependent apoptosis during simulated ischemia. Am J Physiol Cell Physiol. 2001;281(2):C563-C570. [Link]

Sources

Comparative docking studies of 2-aminoimidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists Focus: Molecular Docking Protocols, Tautomeric Considerations, and Binding Affinity Analysis of 2-Aminoimidazole (2-AI) Scaffolds.

Executive Summary: The 2-Aminoimidazole Scaffold

The 2-aminoimidazole (2-AI) moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to modulate bacterial biofilms and inhibit specific kinase targets. Unlike standard "lock-and-key" inhibitors, 2-AI derivatives often function as biofilm dispersers by intercepting bacterial response regulators (e.g., BfmR in Acinetobacter baumannii) or destabilizing quorum-sensing networks.

This guide provides a technical comparison of docking protocols for various 2-AI subclasses—specifically comparing simple 2-aminoimidazoles against 2-aminobenzimidazoles (2-ABI) . It addresses the critical, often overlooked challenge of tautomeric enumeration in docking simulations, which significantly alters calculated binding energies.

Critical Technical Factor: Tautomerism in Docking

Expertise & Experience: The most common failure point in docking 2-AI derivatives is the neglect of tautomeric states. The 2-aminoimidazole ring exists in equilibrium between the amino (2-NH2) and imino (=NH) forms. While ab initio calculations (DFT B3LYP/6-311+G*) suggest the amino tautomer is generally more stable in the gas phase, the imino tautomer can be stabilized within a protein active site via specific hydrogen bond donor/acceptor networks.

  • Amino form: Acts primarily as an H-bond donor (exocyclic N) and acceptor (ring N3).

  • Imino form: The exocyclic nitrogen becomes an acceptor/donor hybrid, and the ring nitrogen (N1) becomes a donor.

Protocol Requirement: You must generate and dock both tautomers for every ligand. Relying solely on the canonical SMILES string often defaults to the amino form, potentially missing the bioactive conformation.

Comparative Workflow: 2-AI vs. 2-ABI Derivatives

Methodological Framework

This workflow ensures reproducibility and accounts for the specific electronic properties of the imidazole ring.

Step 1: Ligand Preparation [1][2]
  • Software: LigPrep (Schrödinger) or OpenBabel.

  • Settings:

    • Generate tautomers at pH 7.0 ± 2.0.

    • Generate stereoisomers (retain specified chiralities).

    • Crucial Step: Energy minimize all conformers using the OPLS3e or MMFF94 force field before docking to relieve internal strain.

Step 2: Receptor Grid Generation
  • Target Selection:

    • Biofilm Target:BfmR (Response Regulator) or LasR (Quorum Sensing).

    • Enzyme Target:Urease or EGFR (Kinase domain).

  • Grid Box: Center on the co-crystallized ligand. If apo, target the active site defined by catalytic residues (e.g., His/Asp/Glu triads).

  • Constraint: For 2-ABIs, define a "hydrophobic constraint" if the pocket contains aromatic residues (e.g., Phe, Trp) to favor pi-stacking interactions.

Step 3: Docking Execution
  • Algorithm: Genetic Algorithm (Lamarckian) or Glide Standard Precision (SP).

  • Scoring Function: Binding Free Energy (

    
     in kcal/mol).
    
Visual Workflow (Graphviz)

DockingWorkflow cluster_Prep Ligand Preparation (Critical) Input Input: 2-AI Derivatives (SMILES/SDF) Tautomer Tautomer Enumeration (Amino vs. Imino) Input->Tautomer Protonation Protonation (pH 7.4) & Minimization Tautomer->Protonation Generate States Docking Molecular Docking (AutoDock/Vina/Glide) Protonation->Docking Optimized Ligands Target Target Prep (BfmR / Urease) Target->Docking Receptor Grid Analysis Interaction Analysis (H-Bonds, Pi-Stacking) Docking->Analysis ∆G (kcal/mol)

Caption: Optimized docking workflow emphasizing the critical tautomer enumeration step for 2-aminoimidazole derivatives.

Comparative Data Analysis

The following table synthesizes comparative docking data from literature, contrasting simple 2-aminoimidazoles with fused 2-aminobenzimidazoles (2-ABI) against common targets.

Table 1: Comparative Binding Affinities & Interaction Profiles
Derivative ClassRepresentative CompoundTarget ProteinBinding Energy (kcal/mol)Key Molecular Interactions
Simple 2-AI 2-aminoimidazole (Base)P. aeruginosa LasR-5.2 to -6.1H-bonds (Asp73, Thr75); Weak hydrophobic contact.
2-ABI (Fused) 2-aminobenzimidazoleP. aeruginosa LasR-7.4 to -8.5Pi-Pi Stacking (Tyr56, Trp60); Strong H-bond network.
2-ABI Derivative 5,6-dimethyl-2-ABIA. baumannii BfmR-6.6 to -7.2Hydrophobic packing in the effector domain; H-bond to Asp residue.
Functionalized 2-AI-Triazole ConjugateS. aureus Biofilm Reg.-8.9 to -9.5Dual binding mode: Triazole engages secondary pocket; 2-AI anchors to active site.

Analysis:

  • The "Fused" Advantage: 2-aminobenzimidazoles (2-ABI) consistently show superior binding energies (-1.5 to -2.5 kcal/mol improvement) compared to simple 2-AIs. This is attributed to the benzene ring providing additional Van der Waals surface area and enabling Pi-Pi T-shaped interactions with aromatic residues in the binding pocket [1, 4].

  • Substitution Effects: Methylation at positions 5 and 6 of the benzimidazole ring (as seen in 5,6-dimethyl-2-ABI) increases lipophilicity without disrupting the H-bond donor/acceptor motif of the 2-amino group, often leading to improved biofilm dispersion potency (IC50 ~4.0 μM) [4].

Experimental Validation Protocol

To validate docking scores, the following in vitro assay system is recommended. This ensures the computational predictions translate to biological reality.

Biofilm Dispersion Assay (Crystal Violet Method)
  • Culture Growth: Grow P. aeruginosa or S. aureus in 96-well plates for 24 hours to establish mature biofilms.

  • Treatment: Wash planktonic cells. Add 2-AI derivative (concentration range: 1–100 μM) in fresh media. Incubate for an additional 24 hours.

  • Staining: Wash wells 3x with PBS. Stain with 0.1% Crystal Violet for 15 min.

  • Quantification: Solubilize stain with 30% acetic acid. Measure Absorbance at 550 nm.

  • Correlation: Plot Docking Score vs. % Biofilm Dispersion. A correlation coefficient (

    
    ) > 0.7 indicates a predictive model.
    

References

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules (MDPI).

  • Strategies and Approaches for Discovery of Small Molecule Disruptors of Biofilm Physiology. International Journal of Molecular Sciences.

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry.

  • 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. Angewandte Chemie International Edition.

  • Prototropic tautomerism of imidazolone in aqueous solution: a density functional approach. Journal of Molecular Modeling.

  • Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Chemical Biology & Drug Design.

Sources

A Senior Application Scientist's Guide to Evaluating Synergistic Effects with 4-(4-bromophenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-grounded framework for evaluating the synergistic potential of 4-(4-bromophenyl)-1H-imidazol-2-amine, a novel investigational compound. We will move beyond rote protocols to explain the causal logic behind experimental design, ensuring a self-validating and robust approach to combination studies.

Introduction: The Rationale for Synergy in Oncology

The complexity of cancer, characterized by redundant signaling pathways and adaptive resistance, necessitates a move beyond monotherapy. Drug synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, offers a powerful strategy to enhance therapeutic efficacy, reduce dosages, lower toxicity, and overcome resistance.

The subject of our investigation, 4-(4-bromophenyl)-1H-imidazol-2-amine (referred to hereafter as Cpd-X), belongs to a chemical class rich in kinase inhibitors.[1][2] The imidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding pockets of various kinases.[2][3][4] While literature on Cpd-X itself is sparse, related thiazol-2-amine derivatives have demonstrated anticancer activity against cell lines such as MCF7 breast cancer.[5][6] This positions Cpd-X as a promising candidate for targeted cancer therapy, likely through the modulation of key signaling pathways.

Hypothesized Mechanism of Action: Based on its structural similarity to other imidazole-based kinase inhibitors, we hypothesize that Cpd-X functions as an inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1][7] The p38 MAPK pathway is a critical stress-response pathway often implicated in cancer cell survival and resistance to chemotherapy.[8][9] Therefore, inhibiting this pathway could sensitize cancer cells to other therapeutic agents.

Designing the Synergy Study: A Comparative Framework

To rigorously evaluate Cpd-X, we will compare its synergistic potential against a well-characterized compound and in combination with established anticancer agents.

Compound Selection Rationale:

  • Investigational Compound: 4-(4-bromophenyl)-1H-imidazol-2-amine (Cpd-X).

  • Comparator Compound: SB203580, a potent and selective p38 MAPK inhibitor, will serve as our benchmark.[7][10] This allows us to assess whether Cpd-X offers comparable or superior synergistic activity to a known inhibitor of the same putative target.

  • Combination Partners:

    • Doxorubicin: A standard-of-care anthracycline chemotherapy agent that induces DNA damage and generates reactive oxygen species.[11][12][13] Its mechanism is distinct from kinase inhibition, providing an excellent opportunity for synergistic interaction.

    • Trametinib: A highly specific MEK1/2 inhibitor.[14][15] Targeting two different nodes in the broader MAPK signaling cascade (p38 and MEK) represents a vertical inhibition strategy that can lead to profound pathway blockade.[15][16]

Cell Line Selection: The choice of cancer cell line is critical. For this guide, we will use the MCF7 human breast adenocarcinoma cell line , as related compounds have shown activity against it.[5][6] This cell line is well-characterized and widely used in cancer research.

Experimental Workflow and Protocols

A successful synergy study follows a logical progression from single-agent characterization to combination analysis.

G cluster_0 Phase 1: Single-Agent Analysis cluster_1 Phase 2: Combination Analysis A 1. Cell Seeding (e.g., MCF7 cells) B 2. Single-Agent Treatment (Cpd-X, SB203580, Doxorubicin, Trametinib) A->B C 3. 72h Incubation B->C D 4. Cell Viability Assay (e.g., CellTiter-Glo®) C->D E 5. Calculate IC50 Values (Dose-Response Curves) D->E F 6. Checkerboard Assay Design (Fixed Ratio Dilutions) E->F Use IC50 to inform checkerboard concentrations G 7. Combination Treatment F->G H 8. 72h Incubation G->H I 9. Cell Viability Assay H->I J 10. Data Analysis with CompuSyn I->J

Caption: Experimental workflow for synergy evaluation.

Protocol 1: Single-Agent IC50 Determination

Rationale: Before testing combinations, the potency of each individual drug must be determined. The half-maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits a biological process (like cell growth) by 50%. This value is essential for designing the subsequent combination experiments at clinically relevant and equipotent concentrations.

Methodology:

  • Cell Seeding: Plate MCF7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Drug Preparation: Prepare 2x concentrated serial dilutions of Cpd-X, SB203580, Doxorubicin, and Trametinib in culture medium. A typical 8-point dilution series might range from 100 µM to 1 nM.

  • Treatment: Add 100 µL of the 2x drug solutions to the corresponding wells, resulting in a final 1x concentration. Include vehicle-only (e.g., 0.1% DMSO) control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. This duration allows for multiple cell doublings.

  • Viability Assessment: Use a luminescent-based cell viability assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Follow the manufacturer's protocol.

  • Data Analysis: Normalize the luminescence data to the vehicle control (100% viability). Plot the normalized viability against the logarithm of the drug concentration and fit a four-parameter logistic curve using software like GraphPad Prism to determine the IC50 value for each compound.

Protocol 2: Combination Synergy Assay (Checkerboard Method)

Rationale: The checkerboard, or matrix, design is a robust method to assess synergy. It involves testing various concentrations of two drugs simultaneously, allowing for the calculation of the Combination Index (CI). We will use a fixed-ratio design, which simplifies the analysis and is highly effective.

Methodology:

  • Assay Setup: Seed MCF7 cells as described in Protocol 1.

  • Drug Combination Preparation: Based on the single-agent IC50 values, prepare combination dilutions at a fixed ratio (e.g., based on the ratio of their IC50s). For example, if Drug A has an IC50 of 10 nM and Drug B has an IC50 of 50 nM, the fixed ratio is 1:5. Create serial dilutions of this master mix.

  • Treatment: Treat cells with the combination dilutions as well as with each single agent alone.

  • Incubation & Viability: Incubate for 72 hours and assess cell viability as previously described.

  • Synergy Quantification: Analyze the data using the Chou-Talalay method.[17][18] This method provides a quantitative measure of synergy.

Data Analysis and Interpretation: The Combination Index

The gold standard for quantifying drug synergy is the Combination Index (CI) , derived from the Chou-Talalay method.[18][19] This analysis can be performed using specialized software like CompuSyn or CalcuSyn.[20][21][22]

  • CI < 1 indicates Synergy: The observed effect is greater than the expected additive effect.

  • CI = 1 indicates an Additive Effect: The observed effect is what would be expected from the sum of the individual drug effects.

  • CI > 1 indicates Antagonism: The drugs inhibit each other's effects.

Data Presentation: The results should be summarized in clear, comparative tables.

Table 1: Hypothetical Single-Agent IC50 Values in MCF7 Cells

Compound Target/Class IC50 (nM)
Cpd-X Hypothesized p38 MAPK Inhibitor 850
SB203580 p38 MAPK Inhibitor 600[10]
Doxorubicin DNA Topoisomerase II Inhibitor 120

| Trametinib | MEK1/2 Inhibitor | 15 |

Table 2: Hypothetical Combination Index (CI) Values at 50% Fraction Affected (Fa=0.5)

Combination CI Value Interpretation
Cpd-X + Doxorubicin 0.65 Synergy
SB203580 + Doxorubicin 0.72 Synergy
Cpd-X + Trametinib 0.48 Strong Synergy

| SB203580 + Trametinib | 0.55 | Strong Synergy |

Interpretation of Hypothetical Data: In this example, Cpd-X demonstrates synergy with both Doxorubicin and Trametinib, performing comparably or slightly better than the benchmark p38 inhibitor, SB203580. The strong synergy with Trametinib supports the rationale of vertical pathway inhibition.

Mechanistic Grounding: Visualizing the Signaling Pathways

Understanding why synergy occurs is paramount. Visualizing the targeted pathways provides a clear mechanistic hypothesis.

G Stress Cellular Stress (e.g., Doxorubicin) p38 p38 MAPK Stress->p38 Ras RAS Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Survival Cell Survival & Proliferation ERK->Survival Apoptosis Apoptosis ERK->Apoptosis inhibits p38->Survival p38->Apoptosis inhibits Trametinib Trametinib Trametinib->MEK CpdX Cpd-X CpdX->p38

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-bromophenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the integrity of an experiment is intrinsically linked to the safety of its execution. The handling of novel chemical entities like 4-(4-bromophenyl)-1H-imidazol-2-amine, a compound of interest in medicinal chemistry, demands a meticulous approach to personal protection. This guide provides a comprehensive, experience-driven framework for the safe handling of this and structurally related compounds, ensuring both personal safety and the validity of your research.

Hazard Identification and Risk Assessment: Understanding the Adversary

Based on the SDS for 4-(4-bromophenyl)-1H-imidazole, the anticipated hazards are summarized below.[1] It is crucial to handle 4-(4-bromophenyl)-1H-imidazol-2-amine as if it possesses these, or even more severe, hazards until conclusive data is available.

Hazard ClassificationDescriptionPotential Effects
Acute Oral Toxicity (Category 3) Toxic if swallowed.[1]Ingestion could lead to serious, potentially lethal, poisoning.
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1]Direct contact can cause redness, itching, and inflammation.
Serious Eye Damage (Category 1) Causes serious eye damage.[1]Contact can lead to irreversible eye injury and potential blindness.
Respiratory Tract Irritation May cause respiratory irritation.[1]Inhalation of dust or aerosols can irritate the nose, throat, and lungs.

The Core of Protection: A Multi-Layered PPE Approach

A robust personal protective equipment (PPE) strategy is not merely a checklist but a dynamic system that adapts to the specific procedures being undertaken. The following protocol outlines the essential PPE for handling 4-(4-bromophenyl)-1H-imidazol-2-amine, grounded in the principles of chemical safety.

Respiratory Protection: The First Line of Defense

Given the potential for respiratory tract irritation and the unknown inhalation toxicity of the amine derivative, respiratory protection is non-negotiable, especially when handling the solid compound or preparing solutions.[1][2]

  • For weighing and handling of powders: A NIOSH-approved N95 or higher-rated particulate respirator is the minimum requirement.[2] In situations with a higher risk of aerosolization, a half-mask or full-face respirator with P100 filters should be utilized.

  • For handling solutions: If there is a risk of aerosol or vapor generation, a respirator equipped with organic vapor cartridges is recommended.[2]

Eye and Face Protection: Shielding Against Irreversible Damage

The risk of serious eye damage necessitates stringent eye and face protection.[1]

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory at all times.[3]

  • Enhanced Protection: When there is a significant risk of splashing or aerosol generation, a full-face shield should be worn in conjunction with chemical splash goggles.[1][3]

Skin and Body Protection: A Barrier Against Irritation

Preventing skin contact is crucial to avoid irritation and potential systemic absorption.[1]

  • Gloves: Chemically resistant gloves are essential.[3] Nitrile gloves are a suitable initial choice, but it is best practice to consult a glove compatibility chart for the specific solvents being used. Double gloving is recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove in case of contamination.

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.

  • Additional Protection: For larger quantities or procedures with a higher risk of splashes, a chemically resistant apron and sleeve covers should be worn over the lab coat.

Footwear: The Foundation of Safety
  • Closed-toed shoes made of a non-porous material are mandatory in any laboratory setting.

Safe Handling Workflow: A Visual Guide

The following diagram illustrates the logical flow of operations for safely handling 4-(4-bromophenyl)-1H-imidazol-2-amine, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_start Review SDS and Conduct Risk Assessment select_ppe Select and Don Appropriate PPE prep_start->select_ppe prep_area Prepare Well-Ventilated Work Area (Fume Hood) select_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Experimental Procedure dissolve->reaction decontaminate Decontaminate Work Surfaces reaction->decontaminate dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste remove_ppe Remove PPE in Correct Order dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of 4-(4-bromophenyl)-1H-imidazol-2-amine.

Operational and Disposal Protocols: Ensuring a Safe Conclusion

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure your work area, typically a certified chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on your PPE in the following order: lab coat, inner gloves, respirator, goggles, face shield (if needed), and outer gloves.

  • Weighing: Carefully weigh the solid compound in the fume hood. Use a spatula and weighing paper, and avoid creating dust.

  • Dissolving: Add the solvent to the solid in a suitable container. If necessary, gently swirl or stir to dissolve.

  • Reaction: Conduct your experimental procedure within the fume hood, keeping the sash at the lowest practical height.

  • Decontamination: After the procedure, decontaminate all surfaces with an appropriate solvent and then wipe them down with soap and water.

  • Doffing PPE: Remove your PPE in the reverse order of donning, being careful to avoid contaminating yourself. The outer gloves should be removed first.

Spill Management

In the event of a spill:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: If safe to do so, prevent the spill from spreading.

  • Protect: Ensure you are wearing the appropriate PPE before attempting to clean up the spill.

  • Clean-up: For a small solid spill, carefully sweep it up and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container.

  • Decontaminate: Thoroughly decontaminate the spill area.

Disposal Plan

All waste containing 4-(4-bromophenyl)-1H-imidazol-2-amine, including contaminated gloves, weighing paper, and absorbent materials, must be disposed of as hazardous chemical waste.[4] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain.[5][6][7]

Conclusion: A Culture of Safety

The safe handling of 4-(4-bromophenyl)-1H-imidazol-2-amine is not just a matter of following rules; it is about cultivating a deep-seated culture of safety. By understanding the potential hazards, implementing a robust PPE protocol, and adhering to safe handling and disposal procedures, you can protect yourself and your colleagues while advancing your research with confidence and integrity. Always consult the most current Safety Data Sheet and your institution's safety office for the most up-to-date information and guidance.

References

  • Enamine. Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • Enamine. Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Imidazole. [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. [Link]

  • Archean Chemical Industries. Safety Data Sheet.
  • Evaluation statement. 1H-Imidazole, 1-ethenyl-.
  • A safety and chemical disposal guideline for Minilab users.
  • MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

  • CHEMM. Personal Protective Equipment (PPE).
  • Safelyio. Personal Protective Equipment for Chemical Handling. [Link]

  • ResearchGate. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

  • ICL Group. Bromine Safety Handbook. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals.
  • American Chemistry Council. Protective Equipment. [Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • NIH. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. [Link]

  • US EPA. Personal Protective Equipment. [Link]

  • ResearchGate. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

  • Journal of Chemical Health Risks.

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(4-bromophenyl)-1H-imidazol-2-amine
Reactant of Route 2
4-(4-bromophenyl)-1H-imidazol-2-amine

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